4-Hydroxypiperidine-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMBFDFBVDYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626421 | |
| Record name | 4-Hydroxypiperidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108001-76-9 | |
| Record name | 4-Hydroxypiperidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxypiperidine-1-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Hydroxypiperidine-1-carboximidamide. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway starting from a common precursor, 4-hydroxypiperidine. The characterization data for the final compound is predicted based on the analysis of structurally similar molecules.
Synthesis of the Precursor: 4-Hydroxypiperidine
A common and efficient route to obtaining 4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone followed by the deprotection of the Boc group.
Synthesis of N-Boc-4-hydroxypiperidine
The first step is the reduction of the ketone group in tert-butyl 4-oxopiperidine-1-carboxylate.
Experimental Protocol:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF/MeOH (150 mL/30 mL).
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature at -10°C.
-
Stir the reaction mixture for 30 minutes at -10°C.
-
Quench the reaction by pouring the mixture into 300 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
Deprotection of N-Boc-4-hydroxypiperidine to yield 4-Hydroxypiperidine
The Boc protecting group is removed under acidic conditions to yield the free amine, 4-hydroxypiperidine.
Experimental Protocol:
-
To tert-butyl 4-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol), add a saturated solution of HCl in 1,4-dioxane (30 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, concentrate the mixture under vacuum to afford 4-hydroxypiperidine hydrochloride as an off-white solid.[1]
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or Na2CO3) to pH > 12.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-hydroxypiperidine.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the guanylation of the secondary amine of 4-hydroxypiperidine. A common method involves the use of a guanylating agent such as 1H-Pyrazole-1-carboxamidine hydrochloride.
Proposed Experimental Protocol:
-
Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypiperidine-1-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxypiperidine-1-carboximidamide (CAS No. 108001-76-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters: melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide discusses the general biological significance of the piperidine and guanidine moieties, providing context for the potential applications of this compound in pharmaceutical research. The included workflows and diagrams are intended to provide researchers with a practical framework for characterizing this and similar novel chemical entities.
Introduction
This compound is a small molecule featuring a 4-hydroxypiperidine core functionalized with a carboximidamide (guanidine) group at the 1-position. The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties. The guanidine group, a strong base, is known to participate in hydrogen bonding and electrostatic interactions, often playing a crucial role in the binding of ligands to their biological targets. The combination of these two functional groups suggests that this compound may possess interesting biological activities, making its thorough physicochemical characterization a critical step in its evaluation as a potential drug candidate.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 108001-76-9 |
| Molecular Formula | C₆H₁₃N₃O |
| Molecular Weight | 143.19 g/mol |
| Chemical Structure | ![]() |
Physicochemical Properties: Data and Experimental Protocols
Melting Point
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
The Ascendant Role of Novel Guanidinylating Agents in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a ubiquitous structural motif in natural products and a privileged scaffold in medicinal chemistry, continues to command significant attention in the pursuit of novel therapeutic agents. Its unique electronic and geometric properties, particularly its ability to engage in multiple hydrogen bonds and electrostatic interactions, make it a powerful pharmacophore for targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of the biological activities of novel guanidinylating agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery.
Quantitative Analysis of Biological Activity
The biological efficacy of novel guanidinylating agents has been demonstrated across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data from recent studies, offering a comparative overview of the potency of these compounds.
Table 1: Cytotoxicity of Novel Guanidine Derivatives in Human Cancer Cell Lines
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Guanidine Hybrid 6f | U-937 (Leukemia) | 1.6 ± 0.6 | [1] |
| HL-60 (Leukemia) | <10 | [1] | |
| MOLT-3 (Leukemia) | 1.5 - 3.3 | [1] | |
| SK-MEL-1 (Melanoma) | <10 | [1] | |
| Chalcone-Guanidine Hybrid 6i | U-937 (Leukemia) | ~1.6 | [1] |
| Guanidine-based Rac1 Inhibitor 1D-142 | A549 (Lung Carcinoma) | 8 - 15 | [2] |
| HT29 (Colorectal Adenocarcinoma) | 8 - 15 | [2] | |
| PC3 (Prostate Adenocarcinoma) | 8 - 15 | [2] | |
| A375 (Melanoma) | 8 - 15 | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 8 - 15 | [2] | |
| Guanidinium-functionalized Copolymer P5 | HepG2 (Hepatocellular Carcinoma) | ~18 | |
| Dodecylguanidine hydrochloride (DGH) | A549 (Lung Carcinoma) | 0.39 µg/mL | [3] |
| Poly-guanidine conjugate (GuaDex) | DAOY (Medulloblastoma) | 0.223 | [4] |
| MB-LU-181 (Medulloblastoma) | 0.285 | [4] | |
| ADS1017 | MDA-MB-231 (Breast Cancer) | 19.86 | [5] |
| MCF-7 (Breast Cancer) | 24.62 | [5] | |
| ADS10310 | MDA-MB-231 (Breast Cancer) | 115.16 | [5] |
| MCF-7 (Breast Cancer) | 231.47 | [5] |
Table 2: DNA Binding Affinity of Novel Guanidine Derivatives
| Compound | DNA Type | Binding Constant (Kb) (M⁻¹) | Reference |
| Cyclopropyl-linked Guanidine (7i) | Salmon Sperm DNA | 3.49 x 10⁵ ± 0.04 | |
| Cyclopropyl-linked Guanidine (7e) | Salmon Sperm DNA | 9.68 x 10⁴ ± 0.08 | |
| Cyclopropyl-linked Guanidine (7a) | Salmon Sperm DNA | 7.84 x 10⁴ | |
| Cyclopropyl-linked Guanidine (7f) | Salmon Sperm DNA | 5.74 x 10⁴ |
Table 3: Antimicrobial Activity of Novel Guanidine Derivatives
| Compound/Agent | Microorganism | MIC (µg/mL) | Reference |
| Guanidinium Tertiary Amide (19b) | S. aureus | 1 - 2 | [6] |
| E. coli | 4 - 8 | [6] | |
| P. aeruginosa | 16.5 - 35.6 | [6] | |
| Guanidinomethyl Biaryl Compound (6) | Gram-positive bacteria | 1 - 4 | [6] |
| Gram-negative bacteria | 16 - 32 | [6] | |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Candida species | 1.25 - 2.5 | [7] |
| Malassezia furfur | 1.25 - 2.5 | [7] | |
| Trichosporon beigelii | 1.25 - 2.5 | [7] | |
| Trichophyton rubrum | 1.25 - 2.5 | [7] | |
| Aspergillus species | 16 | [8] | |
| Guanidinylated dendrimer (7) | Candida species | 1 - 8 | [8] |
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of novel guanidinylating agents.
Synthesis of Guanidinylating Agents: Direct Guanidinylation of Primary Amines
This protocol describes a direct and efficient method for the synthesis of guanidine-containing compounds from primary amines.[9][10]
Materials:
-
Primary amine
-
Goodman's reagent (1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., flash chromatography)
Procedure:
-
Dissolve the primary amine (1 mmol) in THF (5 mL) in a reaction vessel equipped with a magnetic stirrer.
-
Add polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (5 mmol) to the solution.[11]
-
Stir the mixture at room temperature for 40 hours.[11]
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with THF (2 x 3 mL).[11]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting monosubstituted guanidine by flash chromatography.
-
Confirm the structure of the product using ¹H NMR and mass spectrometry.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Guanidinylating agent (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Treat the cells with various concentrations of the guanidinylating agent and incubate for the desired exposure time (e.g., 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Binding Analysis: Fluorescence Spectroscopy
Fluorescence spectroscopy can be employed to study the binding of guanidinylating agents to DNA. This method relies on changes in the fluorescence properties of either the DNA or the compound upon binding.
Materials:
-
Guanidinylating agent (test compound)
-
DNA (e.g., calf thymus DNA, salmon sperm DNA)
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the guanidinylating agent and a stock solution of DNA in the buffer.
-
Titrate a fixed concentration of DNA with increasing concentrations of the guanidinylating agent.
-
After each addition of the compound, allow the mixture to equilibrate.
-
Measure the fluorescence emission spectrum of the solution.
-
Analyze the changes in fluorescence intensity or wavelength to determine the binding constant (Kb) and binding stoichiometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Guanidinylating agent (test compound)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the guanidinylating agent in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the agent) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Understanding the intricate molecular interactions and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by guanidinylating agents and standard experimental workflows.
References
- 1. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanylation of Amines [sigmaaldrich.com]
The Core Mechanism of Action of 4-Hydroxypiperidine-1-carboximidamide (Guanfacine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypiperidine-1-carboximidamide, more commonly known as Guanfacine, is a selective α2A-adrenergic receptor agonist. Its therapeutic efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension stems from its specific interaction with this receptor subtype, primarily within the prefrontal cortex and the brainstem. This technical guide provides a comprehensive overview of the molecular mechanism of action of Guanfacine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction
Guanfacine is a well-established therapeutic agent with a distinct mechanism of action that differentiates it from other psychostimulants used in the treatment of ADHD.[1][2] Its primary molecular target is the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in the modulation of catecholaminergic neurotransmission. By selectively activating these receptors, Guanfacine mimics the endogenous effects of norepinephrine in specific brain regions, leading to enhanced cognitive control and regulation of sympathetic outflow. This document will elucidate the intricate details of this mechanism.
Molecular Target: The α2A-Adrenergic Receptor
Guanfacine exhibits a high degree of selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes.[3] This selectivity is crucial to its therapeutic profile, as the α2A subtype is densely expressed in the prefrontal cortex, a brain region integral to executive functions such as attention, working memory, and impulse control. In contrast, the sedative and cardiovascular side effects of less selective α2-agonists are often attributed to their action on other receptor subtypes.
Signaling Pathway
The binding of Guanfacine to the postsynaptic α2A-adrenergic receptor on the dendritic spines of pyramidal neurons in the prefrontal cortex initiates a cascade of intracellular events.[2] As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2]
This reduction in cAMP has two significant downstream effects:
-
Closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Lower cAMP levels lead to the closure of HCN channels, which are "leak" channels that can weaken synaptic transmission. Their closure strengthens the synaptic signal.
-
Closure of KCNQ (Potassium) Channels: The decrease in cAMP also promotes the closure of KCNQ channels, further enhancing neuronal excitability and strengthening the connectivity of the prefrontal cortex network.
This signaling cascade ultimately enhances the signal-to-noise ratio of neuronal communication in the prefrontal cortex, leading to improved cognitive function.[1]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacology and clinical efficacy of Guanfacine.
Table 1: Receptor Binding Affinity of Guanfacine
| Receptor Subtype | Ligand | Kd (nM) | Source |
| α2-Adrenergic Receptor (rat brain) | [3H]Guanfacine | 3.9 | [4] |
Note: Guanfacine is reported to be 15 to 20 times more selective for the α2A subtype than for the α2B or α2C subtypes, though specific Ki values across human cloned receptor subtypes are not consistently reported in a single study.
Table 2: Pharmacokinetic Properties of Guanfacine
| Formulation | Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| Immediate-Release (IR) | Adults | 1 mg | 2.5 ± 0.6 | 3.0 | 56 ± 15 | 10-17 |
| Extended-Release (ER) | Adults | 4 mg | 3.58 ± 1.39 | 5.5 | - | 17 (10-30) |
| Extended-Release (ER) | Children (6-12 yrs) | 2 mg | 2.55 ± 1.03 | 4.98 | 65.2 ± 23.9 | 14.4 ± 2.39 |
| Extended-Release (ER) | Adolescents (13-17 yrs) | 2 mg | 1.69 ± 0.43 | 4.96 | 47.3 ± 13.7 | 17.9 ± 5.77 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the curve; T1/2: Elimination half-life. Data compiled from multiple sources.
Table 3: Clinical Efficacy of Guanfacine ER in ADHD (Adults)
| Study | Treatment Group | N | Baseline ADHD-RS-IV Total Score (Mean) | Change from Baseline (LS Mean ± SE) | Effect Size | P-value |
| Iwanami et al. (2020) | Guanfacine ER (4-6 mg/day) | 101 | 35.8 | -11.55 ± 1.10 | 0.52 | 0.0005 |
| Placebo | 100 | 35.5 | -7.27 ± 1.07 |
ADHD-RS-IV: ADHD Rating Scale IV; LS Mean: Least Squares Mean; SE: Standard Error.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Guanfacine.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol outlines the steps to determine the binding affinity of Guanfacine for α2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand (e.g., [3H]clonidine).
-
Unlabeled Guanfacine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α2A-adrenergic receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-specific ligand (e.g., phentolamine) to determine non-specific binding.
-
50 µL of unlabeled Guanfacine at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Guanfacine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Guanfacine that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to measure the effect of Guanfacine on cAMP production in cells expressing the α2A-adrenergic receptor, confirming its Gαi-coupling.
Materials:
-
Cells stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin.
-
Guanfacine hydrochloride.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent reporter assay).
-
Multi-well plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Treatment: Add varying concentrations of Guanfacine to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions. Perform the assay to measure the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Guanfacine concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration of Guanfacine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
Conclusion
The mechanism of action of this compound (Guanfacine) is centered on its selective agonism of the α2A-adrenergic receptor. This targeted action within the prefrontal cortex leads to the strengthening of neuronal signaling and improved cognitive function, which underlies its therapeutic utility in ADHD. In the brainstem, its action on these receptors reduces sympathetic outflow, resulting in its antihypertensive effects. The high selectivity of Guanfacine for the α2A subtype likely contributes to its favorable side-effect profile compared to less selective α2-agonists. A thorough understanding of this mechanism is paramount for the continued development and optimization of therapies targeting the α2A-adrenergic system.
References
- 1. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanfacine - Wikipedia [en.wikipedia.org]
- 4. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. caddra.ca [caddra.ca]
Technical Guide: Spectroscopic Analysis of 4-Hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of 4-Hydroxypiperidine and Derivatives
The following tables summarize the key spectroscopic data for 4-Hydroxypiperidine and N-Boc-4-hydroxypiperidine, providing a basis for the interpretation of spectra for related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| 4-Hydroxypiperidine | 1H | CDCl3 | 2.79 (m, 2H), 2.04 (m, 2H), 1.58-1.46 (m, 5H, includes OH)[1] |
| 13C | - | 68.1, 45.9, 34.6[2] | |
| N-Boc-4-hydroxypiperidine | 1H | - | Data available, see SpectraBase[3][4] |
| 13C | - | Data available, see SpectraBase[3][4] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm-1) | Assignment |
| 4-Hydroxypiperidine | Gas Phase | ~3400 (broad) | O-H stretch[5] |
| ~2940 | C-H stretch (sp3)[5] | ||
| ~1070 | C-O stretch[5] | ||
| N-Boc-4-hydroxypiperidine | ATR | Data available, see SpectraBase[3][4] | - |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M+H]+ (m/z) | Key Fragments (m/z) |
| 4-Hydroxypiperidine | Electron Ionization | 102.09 | 101 (M+), 57, 44, 30[6] |
| N-Boc-4-hydroxypiperidine | GC-MS | Data available, see SpectraBase[3][4] | - |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of 4-Hydroxypiperidine-1-carboximidamide and other derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
-
A wider spectral width is used compared to 1H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.[7]
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm-1.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[8][9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[10]
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.
-
Data Acquisition (ESI):
-
Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is bombarded with a high-energy electron beam (typically 70 eV).[11]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel 4-hydroxypiperidine derivative.
Caption: General workflow for synthesis and spectroscopic analysis.
References
- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 2. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Hydroxypiperidine [webbook.nist.gov]
- 6. 4-Hydroxypiperidine [webbook.nist.gov]
- 7. amherst.edu [amherst.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Pivotal Role of 4-Hydroxypiperidine Derivatives in Neuroscience Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutics for a range of neurological and psychiatric disorders. Its inherent structural features, including a basic nitrogen atom and a hydroxyl group, provide key interaction points with various biological targets within the central nervous system (CNS). This technical guide delves into the potential applications of 4-hydroxypiperidine derivatives in neuroscience, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways they modulate.
Core Applications in Neuroscience
Derivatives of 4-hydroxypiperidine have shown significant promise as modulators of key CNS targets, including:
-
Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: These compounds can enhance the release of several neurotransmitters, such as histamine, acetylcholine, and norepinephrine, making them attractive candidates for treating cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).
-
Sigma-1 Receptor (σ1R) Modulators: The σ1R is implicated in a variety of cellular functions, including the regulation of ion channels and intracellular calcium signaling. Modulators of this receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and addiction.[1][2]
-
Dopamine D4 Receptor (D4R) Antagonists: The D4R is a key target in the treatment of psychosis and other psychiatric disorders. Selective antagonists may offer improved side-effect profiles compared to less selective antipsychotic medications.[3][4][5][6]
-
Analgesics: Certain 4-hydroxypiperidine derivatives have demonstrated significant analgesic activity in preclinical models, suggesting their potential as novel pain therapeutics.[7][8][9][10][11]
-
Cognition Enhancers: By modulating various neurotransmitter systems, these derivatives have the potential to improve cognitive function in the context of neurodegenerative diseases.[12]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of representative 4-hydroxypiperidine derivatives for their respective neuroscience targets.
Table 1: Histamine H3 Receptor Binding Affinities and Functional Data
| Compound | Receptor | Assay Type | Value | Units | Reference |
| ADS-003 (1a) | rat H3R | Radioligand Binding ([3H]-Nα-methylhistamine) | 7.9 | pKi | [13] |
| Thioperamide | rat H3R | Radioligand Binding ([3H]-Nα-methylhistamine) | 7.9 | pKi | [13] |
| Histamine | rat H3R | Radioligand Binding ([3H]-Nα-methylhistamine) | 7.3 | pKi | [13] |
| ADS-003 (1a) | guinea pig H3R (jejunum) | Functional Assay | 8.47 | pA2 | [13] |
| Thioperamide | guinea pig H3R (jejunum) | Functional Assay | 8.67 | pA2 | [13] |
| Benzyl derivative (1d) | guinea pig H3R (jejunum) | Functional Assay | 7.79 | pA2 | [13] |
| ADS031 | human H3R | Radioligand Displacement | 12.5 | Ki (nM) | [14][15] |
| ADS032 | human H3R | Radioligand Displacement | 44.1 | Ki (nM) | [14][15] |
| ADS031 | human H3R | cAMP Accumulation | 41.7 | IC50 (nM) | [15] |
| 9b2 | human H3R | Radioligand Binding | 7.09 | pKi | [16] |
| 9b1 | human H3R | Radioligand Binding | 6.78 | pKi | [16] |
| 9b5 | human H3R | Radioligand Binding | 6.99 | pKi | [16] |
| 9b6 | human H3R | Radioligand Binding | 6.97 | pKi | [16] |
Table 2: Sigma-1 Receptor Binding Affinities
| Compound | Receptor | Value | Units | Selectivity (Ki σ2/σ1) | Reference |
| 12a | σ1 | 1.2 | Ki (nM) | >700 | [2] |
| 12c | σ1 | 0.7 | Ki (nM) | 829 | [2] |
| 7e | σ1 | - | - | 610 | [17] |
| 8a | σ1 | 1.41 | Ki (nM) | 606 | [17] |
| 8f | σ1 | - | - | 589 | [17] |
| (+)-Pentazocine | σ1 | 3.58 | Ki (nM) | 540 | [17] |
| Spipethiane | σ1 | 0.50 | Ki (nM) | 208 | [17] |
Table 3: Dopamine D4 Receptor Binding Affinities
| Compound | Receptor | Value | Units | Reference |
| 12a | D4 | 860 | Ki (nM) | [2] |
| 8 | D4 | - | - | [18] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of 4-hydroxypiperidine derivatives stems from their ability to modulate specific signaling pathways within the CNS. The following diagrams illustrate the key pathways associated with their primary targets.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of potent and selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Guanidine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The guanidine group, a seemingly simple nitrogen-rich functional group, holds a position of profound importance in the realm of medicinal chemistry. Characterized by a central carbon atom bonded to three nitrogen atoms, its unique electronic and structural properties bestow upon it the ability to engage in a remarkable array of biological interactions. This has led to its classification as a "privileged scaffold" – a molecular framework that is recurrently found in pharmacologically active compounds across a wide spectrum of therapeutic areas. This technical guide delves into the core physicochemical attributes of the guanidine moiety, its multifaceted roles in drug-receptor interactions, and its application in the design of a diverse range of therapeutic agents.
Physicochemical Properties and Biological Significance
The pharmacological versatility of the guanidine group stems from its distinct chemical nature. In its neutral form, it is a strong organic base. Upon protonation under physiological pH, it forms the guanidinium cation, a highly stable, planar, and resonance-stabilized ion.
Key Physicochemical Properties:
-
High Basicity: The guanidinium group has a pKa of approximately 13.6, meaning it is almost exclusively protonated and positively charged at physiological pH.[1] This charge is crucial for electrostatic interactions with biological targets.
-
Resonance Stabilization: The positive charge of the guanidinium cation is delocalized across the central carbon and three nitrogen atoms through resonance.[1] This "Y-aromaticity" contributes to its remarkable stability.
-
Hydrogen Bonding Capability: The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds with acceptor groups on target biomolecules.[2]
-
Molecular Geometry: The planar, trigonal geometry of the guanidinium group allows for specific spatial orientations within binding pockets.
These properties enable the guanidinium moiety to participate in a variety of non-covalent interactions that are fundamental to molecular recognition in biological systems. These interactions include:
-
Salt Bridges (Ionic Interactions): The positive charge of the guanidinium ion allows it to form strong electrostatic interactions with negatively charged groups such as carboxylates (from aspartate or glutamate residues) and phosphates (in DNA, RNA, and phosphorylated proteins).[3]
-
Hydrogen Bonding: The multiple N-H groups act as hydrogen bond donors, forming intricate networks with oxygen and nitrogen atoms on receptor surfaces.[4]
-
Cation-π Interactions: The delocalized positive charge of the guanidinium ion can interact favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.[5][6]
This capacity for multipoint interaction not only contributes to high binding affinity but also to the specificity of drug action.
Pharmacological Roles and Representative Drugs
The guanidine moiety is a key pharmacophore in a vast array of drugs with diverse therapeutic applications, including antimicrobial, antithrombotic, antiviral, antihypertensive, and antidiabetic agents.
Data Presentation: Pharmacological Activity of Guanidine-Containing Compounds
The following tables summarize key quantitative data for several representative drugs, highlighting the potency conferred by the guanidine or guanidine-like group.
Table 1: Antimicrobial Activity
| Compound | Class | Organism | MIC (µg/mL) | Reference |
| Chlorhexidine | Biguanide Antiseptic | Staphylococcus aureus | 0.5 - 2 | [4] |
| Escherichia coli | 0.5 - 1 | [4] | ||
| Pseudomonas aeruginosa | 26.6 (mean) | [5] | ||
| Polyhexanide (PHMB) | Polymeric Biguanide | Staphylococcus aureus | 0.5 - 1 | [4] |
| Pseudomonas aeruginosa | 22.6 (mean) | [5] |
Table 2: Enzyme Inhibition
| Compound | Class | Target Enzyme | Kᵢ / IC₅₀ | Reference |
| Argatroban | Direct Thrombin Inhibitor | Thrombin | Kᵢ: 0.04 µM | [2] |
| Zanamivir | Neuraminidase Inhibitor | Influenza A (H1N1) Neuraminidase | Mean IC₅₀: 0.76 nM | [7] |
| Influenza A (H3N2) Neuraminidase | Mean IC₅₀: 1.82 nM | [7] | ||
| Influenza B Neuraminidase | Mean IC₅₀: 2.28 nM | [7] |
Table 3: Antihypertensive and Antidiabetic Drugs
| Compound | Class | Primary Mechanism | Notes |
| Guanethidine | Adrenergic Neuron Blocker | Inhibits norepinephrine release | [8] |
| Metformin | Biguanide | Activation of AMP-activated protein kinase (AMPK) | [9] |
Key Experimental Protocols
The synthesis and evaluation of guanidine-containing compounds involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Synthesis: Guanylation of a Primary Amine
This protocol describes a common method for introducing a guanidine group onto a primary amine using a protected guanylating agent, followed by deprotection.
Protocol: Guanylation using N,N'-Di-Boc-S-methylisothiourea
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add N,N'-Di-Boc-S-methylisothiourea (1.1 equivalents) to the solution. Follow with the addition of a coupling agent, typically a mercury(II) or silver(I) salt (e.g., HgCl₂ or AgNO₃, 1.1 equivalents), to activate the thiourea. Alternatively, non-metal activators like cyanuric chloride can be used to avoid heavy metal waste.[10][11] Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to scavenge the acid produced.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove insoluble salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification of Protected Guanidine: Purify the resulting N,N'-di-Boc-protected guanidine derivative by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected guanidine in a suitable solvent (e.g., DCM). Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM), and stir the solution at room temperature for 1-4 hours to remove the Boc protecting groups.
-
Isolation: Concentrate the solution under reduced pressure to remove the excess acid and solvent. The final guanidine product is often obtained as a salt (e.g., TFA salt), which can be purified by recrystallization or reverse-phase HPLC if necessary.
Biological Evaluation: Radioligand Binding Assay
This protocol outlines a filtration-based radioligand binding assay to determine the affinity of a guanidine-containing compound for a specific membrane-bound receptor.
Protocol: Competitive Radioligand Binding Filtration Assay
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it in an appropriate assay buffer to a known protein concentration.[6]
-
Assay Plate Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) typically at or below its Kᴅ value.
-
For determining total binding: Assay buffer.
-
For determining non-specific binding: A high concentration of a known unlabeled ligand that saturates the receptor.
-
For competition binding: A range of concentrations of the unlabeled test compound (the guanidine derivative).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding and competition binding counts to obtain specific binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a guanidine-containing compound against a bacterial strain, following CLSI guidelines.[12]
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare a serial two-fold dilution of the guanidine-containing compound in a 96-well microtiter plate. The first well should contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well containing the diluted compound with 100 µL of the standardized bacterial inoculum. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum by a factor of two.
-
Controls: Include the following controls on each plate:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth (no bacteria or compound).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.
-
Interpretation: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide a clear, structured representation of complex biological pathways, experimental processes, and logical relationships.
Signaling Pathway: Mechanism of Guanethidine
Guanethidine is an antihypertensive drug that acts by inhibiting the release of norepinephrine from sympathetic nerve endings.
Caption: Mechanism of action for the antihypertensive drug Guanethidine.
Experimental Workflow: Antimicrobial Drug Screening
This diagram illustrates a typical workflow for screening novel guanidine derivatives for antimicrobial activity.
Caption: A typical workflow for antimicrobial drug discovery and screening.
Logical Relationship: SAR for Guanidine-Containing Macrolides
This diagram outlines key structure-activity relationships (SAR) for guanidine-containing polyhydroxyl macrolide antibiotics.
Caption: Key structure-activity relationships for guanidine macrolides.
Conclusion
The guanidine moiety continues to be a cornerstone of modern medicinal chemistry. Its robust physicochemical properties—high basicity, resonance stability, and exceptional hydrogen bonding capacity—make it a powerful tool for designing potent and selective ligands for a multitude of biological targets. From disrupting bacterial membranes to blocking critical enzyme active sites, the applications of guanidine-containing compounds are both broad and impactful. A thorough understanding of its interaction profile, combined with established synthetic and bio-evaluative protocols, provides a solid foundation for drug development professionals to continue leveraging this privileged scaffold in the quest for novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfusfind.com [perfusfind.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
Discovery and synthesis of new guanidinylation reagents
An In-depth Technical Guide to the Discovery and Synthesis of New Guanidinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, the protonated form of guanidine, is a critical functional group in a vast array of biologically active molecules, including the amino acid arginine. Its ability to form strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range makes it fundamental to molecular recognition processes, such as enzyme-substrate binding and protein-ligand interactions.[1] Consequently, the development of efficient and versatile methods for introducing the guanidine moiety—a process known as guanidinylation—is of paramount importance in medicinal chemistry and drug discovery.[2][3]
Historically, the synthesis of guanidines has been challenging due to the high basicity and nucleophilicity of the functional group, often necessitating harsh reaction conditions and complex protecting group strategies.[2][3] This has driven significant research into the discovery of novel guanidinylation reagents that offer milder conditions, broader substrate scope, and greater functional group tolerance. This guide provides a comprehensive overview of modern guanidinylation reagents, focusing on their synthesis, reactivity, and applications, supported by detailed experimental protocols and comparative data.
Direct vs. Indirect Guanidinylation Strategies
Synthetic approaches to guanidine-containing compounds can be broadly categorized into indirect and direct methods. Traditional, indirect methods often involve introducing a masked amine precursor (e.g., an azide or phthalimide) which is converted to the guanidine at a late stage of the synthesis.[3] While effective, this approach can be circuitous. Modern direct guanidinylation installs a protected guanidine group onto a primary amine early in the synthetic route, a strategy that can significantly streamline the synthesis of complex molecules.[2][3]
Key Classes of Modern Guanidinylation Reagents
Diprotected Triflylguanidines
Among the most powerful and versatile guanidinylation reagents developed are the diprotected triflylguanidines.[4] The exceptional electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group makes the central carbon highly electrophilic and the triflyl group an excellent leaving group.[5][6] The most prominent example is N,N'-Di-Boc-N''-triflylguanidine, often called Goodman's reagent.[2][6]
These reagents react rapidly under mild conditions with a wide range of primary and secondary amines, including sterically hindered and unreactive aromatic amines.[1][5] The reactions are often complete within an hour at room temperature and can be performed in various solvents like dichloromethane (DCM), benzene, or DMSO.[5]
Table 1: Performance of Triflylguanidine Reagents
| Reagent | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Benzene-d6, RT | >95% (fast reaction) | [5] |
| N,N'-Di-Boc-N''-triflylguanidine | Primary Amines (general) | DCM, RT, < 1 hr | >90% | [6] |
| N,N'-Di-Boc-N''-triflylguanidine | Secondary Amines | DCM, RT, < 1 hr | Excellent | [5] |
| N,N'-Di-Cbz-N''-triflylguanidine | Aniline | RT, 1 hr | Complete conversion | [5][7] |
| N,N'-Di-Boc-N''-triflylguanidine | Ornithine on solid support | Solid Phase | Successful conversion |[7][8] |
Triurethane-Protected Guanidines
A different class of reagents, triurethane-protected guanidines like N,N',N''-tri-Boc-guanidine and N,N',N''-tri-Cbz-guanidine, are not suitable for aminating amines but are excellent for converting alcohols into substituted guanidines via the Mitsunobu reaction.[1] This provides a powerful tool for synthesizing arginine analogs from corresponding alcohol precursors.[8] The reactions with the tri-Boc variant are typically carried out in refluxing THF, yielding up to 70%.[5][8]
Table 2: Guanidinylation of Alcohols using Triurethane Reagents
| Reagent | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N,N',N''-tri-Boc-guanidine | Primary & Secondary Alcohols | PPh₃, DEAD, refluxing THF | up to 70% | [1][8] |
| N,N',N''-tri-Cbz-guanidine | Primary & Secondary Alcohols | PPh₃, DEAD, THF, RT | Not specified |[7] |
Thiourea-Based Reagents & Activators
The classical approach to guanidinylation involves the activation of thioureas. While older methods used toxic heavy-metal reagents like mercury(II) chloride (HgCl₂), modern advancements have introduced milder and more environmentally benign activators.[9] One such development is the use of cyanuric chloride (TCT) to activate di-Boc-thiourea.[9] This method avoids hazardous waste without a significant loss of reactivity, providing high yields of N,N'-di-Boc-protected guanidines.[9] The reaction proceeds efficiently in THF with N-methylmorpholine (NMM) as a base.[9]
Table 3: Performance of TCT-Activated Thiourea Method
| Substrate Amine | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Aliphatic (various) | THF | up to 95% | [9] |
| Aromatic (various) | THF | Good | [9] |
| Cyclic Secondary (various) | THF | Good | [9] |
| Aliphatic (various) | DMF or CH₂Cl₂ | Lower yields |[9] |
Pyrazole-Based Reagents
Pyrazole-1-carboxamidines are another important class of reagents, valued for their stability and reliability.[10] Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride react efficiently with primary amines both in solution and on solid-phase, making them suitable for peptide synthesis.[11]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Di-Boc-N''-triflylguanidine[11]
-
Setup: A flame-dried, round-bottomed flask is assembled under a nitrogen atmosphere.
-
Reagents: Charge the flask with N,N'-di-Boc-guanidine (1.0 eq), dichloromethane (DCM), and triethylamine (1.25 eq).
-
Cooling: Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.
-
Addition: Add triflic anhydride (1.2 eq) dropwise over 20 minutes, ensuring the temperature does not rise significantly.
-
Warming: Allow the reaction mixture to warm to approximately -20°C over 4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with cold 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash chromatography (eluting with ethyl acetate/hexanes) to yield the product as a white solid.
Protocol 2: General Guanidinylation of a Primary Amine using Goodman's Reagent[11]
-
Setup: In a round-bottomed flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 eq) in dichloromethane (DCM).
-
Addition: Add the primary amine (1.1 eq) in one portion at room temperature.
-
Reaction: Stir the mixture for 30-60 minutes. Monitor reaction progress by TLC.
-
Workup: Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extraction: Extract each aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent. The resulting protected guanidine is often pure enough for subsequent steps or can be purified by chromatography.
Protocol 3: Synthesis of N,N',N''-tri-Boc-guanidine[1]
-
Reagents: In a suitable flask, add guanidine hydrochloride (1.0 eq) to a solution of potassium hydroxide and sodium carbonate in DMSO.
-
Addition: Add di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the mixture at 40°C for approximately 60 hours.
-
Isolation: Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid and recrystallize from acetonitrile to yield pure N,N',N''-tri-Boc-guanidine.
Protocol 4: Guanidinylation of an Alcohol via Mitsunobu Reaction[8]
-
Setup: Under an argon atmosphere, cool a solution of the alcohol (1.0 eq), N,N',N''-tri-Boc-guanidine (5.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF to -5°C.
-
Addition: Add diethylazodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: After the addition is complete, reflux the reaction mixture for 15 hours.
-
Isolation: Cool the solution to room temperature and add hexanes to precipitate triphenylphosphine oxide.
-
Purification: Filter the mixture and concentrate the filtrate. Purify the residue by flash chromatography to obtain the protected alkylated guanidine.
Conclusion
The field of guanidinylation has evolved significantly, moving from harsh, classical methods to the development of sophisticated, mild, and highly efficient reagents. Triflyl-activated guanidines, particularly N,N'-Di-Boc-N''-triflylguanidine, stand out for their exceptional reactivity and broad applicability in guanidinylating amines in both solution and solid-phase synthesis.[6][8] For the conversion of alcohols, triurethane-protected guanidines offer a robust solution via the Mitsunobu reaction.[1] Furthermore, the development of non-toxic activators like TCT for thiourea-based reagents provides safer and more environmentally friendly alternatives.[9] These advancements provide chemists with a powerful and versatile toolbox, facilitating the synthesis of complex guanidine-containing molecules for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 6. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis [mdpi.com]
- 7. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 4-Hydroxypiperidine-1-carboximidamide interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxypiperidine-1-carboximidamide Interactions
Introduction
This compound is a molecule of significant interest in medicinal chemistry, integrating two key pharmacophores: a 4-hydroxypiperidine ring and a guanidine group. The 4-hydroxypiperidine moiety is a common scaffold in drug development, valued for its role in creating targeted therapies for conditions like neurological disorders[1]. The guanidine group is present in a variety of biologically important compounds and is known for its broad spectrum of activities, including anticancer, antidiabetic, and antimicrobial effects[2][3][4]. The combination of these two fragments suggests a high potential for novel therapeutic applications.
This technical guide outlines a comprehensive in silico workflow to predict and analyze the molecular interactions of this compound. By employing a suite of computational tools, including molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can elucidate potential biological targets, understand binding mechanisms, and evaluate the compound's drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.
Proposed Biological Target: Glutaminyl-peptide cyclotransferase (QPCT)
For the purpose of this guide, we will hypothesize Glutaminyl-peptide cyclotransferase (QPCT) as a potential biological target. QPCT is an enzyme implicated in the progression of various cancers and inflammatory diseases. Its active site often accommodates cyclic and heterocyclic structures, making it a plausible target for a piperidine-containing compound. The guanidine group can form strong ionic and hydrogen bond interactions with key residues in the active site.
In Silico Modeling Workflow
The following diagram illustrates a standard workflow for the in silico analysis of a small molecule inhibitor.
Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound (ligand) and QPCT (protein) for docking.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized and energy is minimized using a force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.
-
Partial charges are assigned to the ligand atoms. The final structure is saved in a suitable format (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of human QPCT is downloaded from the Protein Data Bank (PDB).
-
All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, as they are crucial for forming hydrogen bonds.
-
Gasteiger charges are computed for the protein atoms.
-
The prepared protein structure is saved in .pdbqt format.
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand to the protein target.
Protocol:
-
Grid Box Generation: A grid box is defined around the active site of QPCT. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.
-
Docking Execution:
-
Molecular docking is performed using software like AutoDock Vina.
-
The program systematically explores different conformations of the ligand within the defined grid box, evaluating the binding energy for each pose.
-
The Lamarckian Genetic Algorithm is commonly used for this conformational search[5].
-
-
Output Analysis: The results are generated as a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the ligand-protein complex over time in a simulated physiological environment.
Protocol:
-
System Setup:
-
The top-ranked docking pose (ligand-protein complex) is selected.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Equilibration:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 310 K) while restraining the protein and ligand.
-
The system is then equilibrated at a constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) without restraints. The trajectory of atomic movements is saved for later analysis.
Quantitative Data Summary
The following tables present hypothetical data that would be generated from the described in silico experiments.
Table 1: Molecular Docking Results
| Compound Name | Target | Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| This compound | QPCT | -8.2 | 0.58 |
Table 2: Interaction Analysis of the Best Docking Pose
| Interaction Type | Interacting Residues in QPCT |
| Hydrogen Bonds | GLU-201, TRP-329 |
| Ionic Interaction | ASP-248 |
| Hydrophobic Contacts | PHE-218, TYR-298, ILE-301 |
Table 3: ADMET Prediction Summary
| Property | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 143.19 | Excellent (Lipinski's Rule) |
| LogP | 0.85 | Good Lipophilicity |
| H-bond Donors | 3 | Compliant (Lipinski's Rule) |
| H-bond Acceptors | 3 | Compliant (Lipinski's Rule) |
| Blood-Brain Barrier (BBB) | Low Penetration | Low CNS side effects |
| Human Intestinal Absorption | High | Good Oral Bioavailability |
Visualizations
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical signaling pathway where the inhibition of QPCT by this compound could lead to an anti-inflammatory response.
Logical Relationships in Drug Candidacy Assessment
This diagram shows the logical flow of how different in silico metrics contribute to the overall assessment of a compound as a potential drug candidate.
Conclusion
The in silico modeling approach detailed in this guide provides a powerful, resource-efficient framework for the initial stages of drug discovery. By computationally evaluating the interactions of novel compounds like this compound, researchers can rapidly identify promising candidates, predict their binding mechanisms, and assess their potential as therapeutic agents. The hypothetical study presented here demonstrates that this compound shows promise as an inhibitor of QPCT, with strong binding affinity, stable complex formation, and a favorable drug-like profile. These computational findings provide a strong rationale for advancing this compound to the next stages of experimental validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
The guanidinium moiety is a critical functional group in a vast array of biologically active molecules and a versatile building block in synthetic chemistry. Its unique electronic and geometric properties, characterized by a Y-shaped planar structure and high basicity, allow it to participate in a variety of non-covalent interactions, making it a privileged scaffold in drug design. This technical guide provides a comprehensive literature review of the core methods for synthesizing substituted guanidines, with a focus on practical experimental protocols, quantitative data for comparison, and visual representations of key synthetic pathways.
Guanylation of Amines: The Cornerstone of Guanidine Synthesis
The most prevalent strategy for the synthesis of substituted guanidines involves the reaction of an amine nucleophile with an electrophilic guanylating agent. The choice of guanylating agent and reaction conditions is dictated by the nature of the amine substrate, including its steric hindrance and nucleophilicity, as well as the desired substitution pattern on the final guanidine product.
Synthesis via Thiourea Derivatives
The conversion of thioureas to guanidines is a widely employed method that typically involves the activation of the thiourea to form a more electrophilic species, which is then attacked by an amine.[1] The reaction is believed to proceed through a carbodiimide intermediate.[1]
Several reagents have been developed to facilitate this transformation, each with its own advantages and limitations.
-
Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent is effective for the synthesis of N,N',N''-trisubstituted guanidines from N,N'-disubstituted thioureas and primary or secondary amines.[2] The reaction generally proceeds under mild conditions.[2]
-
Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate): The Burgess reagent provides a mild and efficient method for the synthesis of carbamate-protected guanidines from thioureas.[3][4] This method is notable for its use in desulfurative condensation.[3]
-
Metal Salts (HgCl₂, CuCl₂, AgNO₃): Thiophilic metal salts are commonly used to activate thioureas by coordinating to the sulfur atom, facilitating the elimination of a metal sulfide and formation of a carbodiimide intermediate.[1][5] While effective, the use of toxic heavy metals like mercury is a significant drawback.
-
Iodine-Mediated Oxidation: An alternative to metal salts, iodine can be used to promote the guanylation of amines with N,N'-di-Boc-thiourea, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).
General Procedure for Guanylation of Amines using N,N'-di-Boc-thiourea and Iodine:
To a solution of N,N′-di-Boc-thiourea (1.2 equivalents) in toluene (0.1 M) at room temperature is added the amine (1.0 equivalent), iodine (0.1 equivalents), and 70% aqueous tert-butyl hydroperoxide (1.5 equivalents) sequentially. The reaction mixture is stirred at room temperature for 0.5-12 hours and monitored by TLC. Upon completion, the reaction is diluted with dichloromethane, washed with water, and dried over sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
The yields of substituted guanidines prepared from thioureas are highly dependent on the amine substrate, the protecting groups on the thiourea, and the activation method. The following table summarizes representative yields for the iodine-mediated guanylation of various anilines with N,N'-di-Boc-thiourea.
| Amine Substrate | Product | Yield (%) |
| 4-Methoxyaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82 |
| 4-Fluoroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98 |
| 4-Nitroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99 |
| 2-Chloroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(2-chlorophenyl)guanidine | 98 |
| Aniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(phenyl)guanidine | 95 |
Data compiled from a study by Qin et al.
Caption: Activation of thiourea to form a carbodiimide intermediate for amine attack.
Synthesis via S-Alkylisothiourea Derivatives
S-Alkylisothioureas, particularly S-methylisothioureas, are versatile and widely used guanylating agents.[6][7] They offer the advantage of not requiring a separate activation step in the same way as thioureas, as the S-alkyl group is a good leaving group. The reaction proceeds via an addition-elimination mechanism.[1]
The nitrogen atoms of the S-methylisothiourea are typically protected to modulate their reactivity and prevent side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[8] N,N'-Bis(Boc)-S-methylisothiourea is a commercially available and frequently used reagent for this purpose.[5][9]
General Procedure for the Preparation of N,N'-Di-Boc-S-methylisothiourea:
To a solution of S-methylisothiourea sulfate in a biphasic mixture of dichloromethane and water, di-tert-butyl dicarbonate is added. The reaction is stirred vigorously at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield N,N'-di-Boc-S-methylisothiourea, which can often be used without further purification.
General Procedure for the Guanylation of Amines with N,N'-Di-Boc-S-methylisothiourea:
To a stirring solution of the amine (1.0 equivalent) in anhydrous dimethylformamide (DMF) is added N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 equivalents) at 0 °C. Triethylamine (3.0 equivalents) is added in one portion, and the reaction is stirred for 15 minutes. The crude product is then purified by silica gel flash chromatography.
The guanylation of amines with S-methylisothiourea derivatives is generally high-yielding for a wide range of primary and secondary amines.
| Amine | Guanylating Reagent | Product | Yield (%) |
| Benzylamine | N,N'-Di-Boc-S-methylisothiourea | N-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine | 98 |
| Aniline | N,N'-Di-Boc-S-methylisothiourea | N,N'-Bis(tert-butoxycarbonyl)-N''-phenylguanidine | 85 |
| Piperidine | N,N'-Di-Boc-S-methylisothiourea | 1-[N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl]piperidine | 92 |
| Diethylamine | N,N'-Di-Boc-S-methylisothiourea | 1,1-Diethyl-2,3-bis(tert-butoxycarbonyl)guanidine | 88 |
Yields are representative and can vary based on specific reaction conditions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 107819-90-9 Cas No. | N,N'-Di-BOC-S-methylisothiourea | Apollo [store.apolloscientific.co.uk]
- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for Amine Guanidinylation using 4-Hydroxypiperidine-1-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation, the process of converting an amine functional group into a guanidinium group, is a critical transformation in medicinal chemistry and drug development. The guanidinium moiety, with its positive charge distributed over three nitrogen atoms, can significantly enhance the pharmacological properties of a molecule by improving its binding affinity to biological targets, increasing its solubility, and facilitating cell membrane transport. 4-Hydroxypiperidine-1-carboximidamide is a valuable reagent for this transformation, offering a straightforward method for the introduction of a guanidinyl group onto primary and secondary amines.
This document provides a detailed protocol for the guanidinylation of amines using this compound hydrochloride. The protocol is based on established methodologies for similar guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and serves as a comprehensive guide for researchers.[1][2][3][4] It should be noted that optimization of the reaction conditions may be necessary for specific substrates.
Reaction Principle
The guanidinylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the carboximidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 4-hydroxypiperidine leaving group yields the corresponding guanidinium salt. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the guanidinium product formed.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the guanidinylation of various amine substrates with this compound hydrochloride. These values are based on typical outcomes for similar guanidinylation reactions and should be considered as a starting point for optimization.
Table 1: Guanidinylation of Primary Aliphatic Amines
| Entry | Amine Substrate | Solvent | Base (eq.) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzylamine | DMF | DIPEA (2.0) | 25 | 12 | 85-95 |
| 2 | Cyclohexylamine | CH3CN | Et3N (2.0) | 50 | 8 | 80-90 |
| 3 | n-Butylamine | THF | DIPEA (2.0) | 25 | 16 | 88-98 |
Table 2: Guanidinylation of Secondary Aliphatic Amines
| Entry | Amine Substrate | Solvent | Base (eq.) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Piperidine | DMF | DIPEA (2.2) | 60 | 24 | 70-80 |
| 2 | N-Methylbenzylamine | CH3CN | Et3N (2.2) | 60 | 20 | 75-85 |
| 3 | Dibutylamine | THF | DIPEA (2.2) | 50 | 24 | 65-75 |
Table 3: Guanidinylation of Anilines
| Entry | Amine Substrate | Solvent | Base (eq.) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | DMF | DIPEA (2.5) | 80 | 48 | 40-50 |
| 2 | 4-Methoxyaniline | DMF | DIPEA (2.5) | 70 | 36 | 50-60 |
| 3 | 4-Nitroaniline | DMF | DIPEA (3.0) | 100 | 72 | 10-20 |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Amine substrate
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (Et3N))
-
Reagents for workup and purification (e.g., Diethyl ether, Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate)
General Protocol for Guanidinylation
-
To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M), add the non-nucleophilic base (see tables for equivalents).
-
Add this compound hydrochloride (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (see tables) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired guanidinium salt.
Note: The choice of solvent, base, temperature, and reaction time should be optimized for each specific amine substrate to achieve the best results. For less reactive amines, such as anilines, higher temperatures and longer reaction times may be required.
Visualizations
General Reaction Scheme
Caption: General reaction mechanism for amine guanidinylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for amine guanidinylation.
References
Application Notes and Protocols: Peptide Guanidinylation in Solid-Phase Peptide Synthesis
Topic: Use of Guanidinylating Agents in Solid-Phase Peptide Synthesis with a focus on Peptide Modification.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functional modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. One such modification is guanidinylation, the introduction of a guanidinium group onto a primary amine of a peptide. This is most commonly performed on the N-terminus or the epsilon-amino group of a lysine residue. The guanidinium group, being strongly basic and capable of forming multiple hydrogen bonds, can significantly influence the biological activity of a peptide.
While the specific reagent 4-Hydroxypiperidine-1-carboximidamide is not documented in the scientific literature as a reagent for solid-phase peptide synthesis (SPPS), its chemical structure suggests a potential application as a guanidinylating agent. This document provides a detailed overview of established methods for on-resin peptide guanidinylation, which is the likely intended application for a reagent of this type.
Overview of On-Resin Peptide Guanidinylation
Guanidinylation of peptides on a solid support is a convenient method for introducing a guanidinium group as a post-synthetic modification. This approach allows for the selective modification of specific amine groups and simplifies the purification of the final product. Several reagents have been developed for efficient on-resin guanidinylation, each with its own advantages and specific reaction conditions.
The general workflow for on-resin peptide guanidinylation is as follows:
Caption: General workflow for on-resin peptide guanidinylation.
Established Reagents for On-Resin Peptide Guanidinylation
Several reagents are commonly used for the guanidinylation of resin-bound peptides. The choice of reagent depends on factors such as the desired reactivity, stability, and the protecting group strategy employed in the peptide synthesis.
1H-Pyrazole-1-carboxamidine Hydrochloride
This is a widely used and commercially available reagent for guanidinylation. It reacts with primary amines under basic conditions to form a guanidinium group.
-
Reaction Scheme:
Caption: Reaction scheme for peptide guanidinylation.
N,N'-di-Boc-N''-triflylguanidine
This reagent is known for its high reactivity and is particularly useful for the guanidinylation of less reactive amines.[1] The Boc protecting groups on the resulting guanidinium group can be removed during the final cleavage from the resin with strong acid (e.g., TFA).
-
Advantages: High reactivity, clean reaction profile.
-
Disadvantages: Requires synthesis, less commercially available than pyrazole-based reagents.
Comparative Data of Common Guanidinylating Reagents
The efficiency of guanidinylation can vary depending on the reagent, reaction conditions, and the peptide sequence. The following table summarizes typical reaction conditions and outcomes for common reagents.
| Reagent | Equivalents | Base (Equivalents) | Solvent | Time (h) | Typical Yield |
| 1H-Pyrazole-1-carboxamidine HCl | 5-10 | DIPEA (10-20) | DMF/NMP | 12-24 | Good to Excellent |
| N,N'-di-Boc-N''-triflylguanidine | 3-5 | DIPEA (5-10) | DCM/DMF | 2-6 | Excellent |
| S-Methylisothiourea sulfate | 5-10 | DIPEA (10-20) | DMF | 12-24 | Moderate to Good |
Experimental Protocols
Protocol 1: On-Resin Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol describes the guanidinylation of a primary amine (e.g., the N-terminus or a lysine side chain) on a resin-bound peptide.
Materials:
-
Peptide-resin with a free primary amine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection (if necessary): If modifying a lysine side chain, selectively remove the protecting group (e.g., treat Fmoc-Lys(Mtt)-OH containing resin with 1% TFA in DCM).
-
Neutralization: Wash the resin with DMF (3x) and then treat with a solution of 10% DIPEA in DMF for 5 minutes (2x). Wash again with DMF (3x).
-
Guanidinylation Reaction:
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (10 equivalents relative to the resin loading) and DIPEA (20 equivalents) in DMF.
-
Add the reagent solution to the resin and shake at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress using the Kaiser test. The test should be negative upon completion, indicating the consumption of the primary amine.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the guanidinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: On-Resin Guanidinylation using N,N'-di-Boc-N''-triflylguanidine
This protocol is suitable for more sterically hindered or less reactive amines.[1]
Materials:
-
Peptide-resin with a free primary amine
-
N,N'-di-Boc-N''-triflylguanidine[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection and Neutralization: Perform as described in Protocol 1.
-
Guanidinylation Reaction:
-
Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5 equivalents) and DIPEA (10 equivalents) in DCM or DMF.[1]
-
Add the solution to the resin and shake at room temperature for 2-6 hours.
-
-
Monitoring and Washing: Follow steps 5-7 from Protocol 1.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc groups from the guanidinium moiety using a strong acid cleavage cocktail (e.g., 95% TFA).
-
Purification and Analysis: Purify and characterize the final peptide as described in Protocol 1.
Potential Side Reactions and Considerations
-
Incomplete Guanidinylation: Monitor the reaction carefully to ensure complete conversion of the primary amine.
-
Guanidinylation of other nucleophiles: While less common, side reactions with other nucleophilic side chains (e.g., hydroxyl groups of Ser, Thr, Tyr) can occur under harsh conditions.
-
Racemization: Guanidinylation is typically performed after peptide chain assembly, minimizing the risk of racemization of the chiral amino acid centers.
It is important to note that some uronium/aminium-based peptide coupling reagents, such as HBTU and HATU, can cause undesired guanidinylation of the N-terminal α-amino group as a side reaction during peptide coupling.[2] This can be minimized by pre-activating the carboxylic acid before adding it to the resin-bound amine.[3]
Conclusion
While the direct application of This compound in solid-phase peptide synthesis is not established, the likely intended use is for peptide guanidinylation. This application note provides an overview and detailed protocols for on-resin guanidinylation using well-established reagents. The modification of peptides with guanidinium groups is a powerful tool for modulating their biological properties, and the methods described here provide a reliable framework for achieving this transformation in a solid-phase format. Researchers are encouraged to use these established methods for their peptide guanidinylation needs.
References
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. peptide.com [peptide.com]
Synthetic Routes for N-Boc-4-hydroxypiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Boc-4-hydroxypiperidine, a crucial intermediate in the development of pharmaceuticals.[1][2][3][4] The protocols outlined below describe two primary, efficient synthetic pathways: the protection of 4-hydroxypiperidine and the reduction of N-Boc-4-piperidone.
Introduction
N-tert-butoxycarbonyl-4-hydroxypiperidine (N-Boc-4-hydroxypiperidine) is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its piperidine core is a common structural motif in a wide array of neurologically active agents and other pharmaceutical compounds.[3][4] The presence of the Boc protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, making it an invaluable intermediate for the synthesis of complex molecules.[2]
Synthetic Strategies
There are two principal and widely adopted synthetic routes for the preparation of N-Boc-4-hydroxypiperidine:
-
Route A: Boc Protection of 4-Hydroxypiperidine. This approach involves the direct protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.
-
Route B: Reduction of N-Boc-4-piperidone. This method starts with the commercially available N-Boc-4-piperidone, which is then reduced to the corresponding alcohol.
The choice of route often depends on the availability and cost of the starting materials.
Caption: Synthetic pathways to N-Boc-4-hydroxypiperidine.
Data Summary
The following tables summarize the quantitative data for the two primary synthetic routes.
Table 1: Synthesis of N-Boc-4-hydroxypiperidine via Boc Protection of 4-Hydroxypiperidine (Route A)
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield | Purity | Reference |
| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | Potassium Carbonate | Methanol | 6-8 hours | Near-quantitative | >99% (GC) | [5][6] |
| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | Sodium Bicarbonate (1M aq.) | Dichloromethane | 15 hours | Quantitative | Not specified | [7] |
Table 2: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone (Route B)
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium Borohydride | THF/Methanol | -10 °C to RT | 30 minutes | 87% | [8] |
| tert-Butyl 4-oxo-1-piperidinecarboxylate | Sodium Borohydride | Ethanol | 0 °C to RT | 4 hours | 100% | [7] |
| N-Boc-4-piperidone | Aluminum Isopropoxide | Isopropanol | Not specified | Not specified | High | [9] |
Experimental Protocols
Route A: Boc Protection of 4-Hydroxypiperidine
This protocol is adapted from a procedure utilizing potassium carbonate as the base.[5][6]
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine in methanol.
-
To this solution, add potassium carbonate.
-
At a temperature of 25-30 °C, add di-tert-butyl dicarbonate to the mixture.
-
Allow the reaction to reflux for 6-8 hours.
-
After the reaction is complete, filter to remove any insoluble materials.
-
Concentrate the methanol phase under reduced pressure until a thick residue is obtained.
-
Add petroleum ether to the residue and cool the mixture to induce crystallization.
-
Collect the resulting white crystalline product by vacuum filtration.
Route B: Reduction of N-Boc-4-piperidone
This protocol is based on the reduction of N-Boc-4-piperidone using sodium borohydride in a mixed solvent system.[8]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a mixture of THF and methanol in a round-bottom flask.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 30 minutes.
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the product.
Logical Workflow for Synthesis and Intermediate Preparation
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 5. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis routes of n-Boc-4-hydroxypiperidine [benchchem.com]
- 9. scispace.com [scispace.com]
Application of 4-Hydroxypiperidine Derivatives in Analgesic Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent analgesic agents. Its structural similarity to key pharmacophoric elements of endogenous and synthetic opioids has made it a valuable template for designing novel pain therapeutics. This document provides detailed application notes on the utility of 4-hydroxypiperidine derivatives in analgesic drug development, complete with experimental protocols and quantitative data to guide researchers in this field.
Introduction to 4-Hydroxypiperidine Derivatives as Analgesics
4-Hydroxypiperidine derivatives have been extensively explored as modulators of the opioid system, which is a critical pathway for pain management. The piperidine ring is an essential moiety in the structure of potent analgesics like morphine and fentanyl, and the introduction of a hydroxyl group at the 4-position offers a versatile point for chemical modification to optimize pharmacological properties.[1][2] These derivatives primarily exert their analgesic effects by interacting with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation.[3][4][5]
Derivatives of 4-hydroxypiperidine have shown significant analgesic activity in various preclinical models of pain.[6][7] The nature of the substituent on the piperidine nitrogen is a key determinant of the analgesic potency and receptor selectivity of these compounds.[2] By modifying this and other positions on the scaffold, researchers can fine-tune the affinity and efficacy of these molecules for different opioid receptor subtypes, aiming to develop potent analgesics with improved side-effect profiles compared to traditional opioids.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo analgesic potency of representative 4-hydroxypiperidine derivatives and standard opioid compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| Morphine | 1.2 | >1000 | >1000 | [8] |
| Hydromorphone | 0.6 | - | - | [8] |
| Hydrocodone | 19.8 | - | - | [8] |
| Fentanyl | 1.4 (nmol/g ED50) | - | - | [9] |
| Sufentanil | 0.138 | - | - | [10] |
| Buprenorphine | <1 | - | - | [10] |
| Nalfurafine | 4.20 | - | 0.32 | [11] |
| DAMGO | - | - | - | [12] |
| DPDPE | - | - | - | [12] |
| U69,593 | - | - | - | [12] |
Note: A lower Ki value indicates a higher binding affinity. Data for specific 4-hydroxypiperidine derivatives are often presented in primary research articles and can be compared against these standards.
Table 2: In Vivo Analgesic Activity of Phenylpiperidine Derivatives
| Compound | Test Model | Dose (mg/kg) | % Inhibition of Writhing | Analgesic Effect in Tail-Flick Test | Reference |
| 4-Acetyl-4-phenylpiperidine Derivative 17 | Acetic Acid Writhing | 50 | 33 | Inactive | [13] |
| 4-Acetyl-4-phenylpiperidine Derivative 17 | Acetic Acid Writhing | 100 | 65 | Inactive | [13] |
| 4-Acetyl-4-phenylpiperidine Derivative 20 | Acetic Acid Writhing | 50 | 49 | Inactive | [13] |
| 4-Acetyl-4-phenylpiperidine Derivative 20 | Acetic Acid Writhing | 100 | 73 | Inactive | [13] |
| 4-Acetyl-4-phenylpiperidine Derivative 21 | Acetic Acid Writhing | 50 | 29 | Inactive | [13] |
| 4-Acetyl-4-phenylpiperidine Derivative 21 | Acetic Acid Writhing | 100 | 50 | Inactive | [13] |
| Halogenated phenacyl derivatives of 4-hydroxypiperidine | Acetic Acid Writhing | Not specified | Protection against writhing | Inactive | [14][15] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (2-5) | Tail Flick Test | 50 (i.m.) | - | Significant analgesic activity | [6][16][17][18] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives
This protocol describes a general method for the synthesis of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.
Materials:
-
1-benzyl-4-(4-chlorophenyl)-4-piperidinol
-
Palladium on activated charcoal (10%)
-
Hydrogen gas
-
Pure water
-
Appropriate alkylating or acylating agent (e.g., phenacyl bromide derivatives)
-
Solvents (e.g., ethanol, dimethylformamide)
-
Base (e.g., potassium carbonate)
Procedure:
-
Debenzylation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol:
-
In a reaction vessel, mix 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with 500g of pure water and 12g of palladium-carbon catalyst.
-
Pressurize the vessel with hydrogen gas to 0.1 MPa.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst and concentrate the filtrate to obtain 4-(4-chlorophenyl)piperidin-4-ol.[19]
-
-
N-Alkylation/Acylation:
-
Dissolve the synthesized 4-(4-chlorophenyl)piperidin-4-ol in a suitable solvent such as ethanol or DMF.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add the desired alkylating or acylating agent (e.g., a substituted phenacyl bromide) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivative.
-
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)
-
Test compounds (4-hydroxypiperidine derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific inhibitor (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Protocol 3: Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesia)
This test assesses the ability of a compound to reduce visceral pain.[7][14][21]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (4-hydroxypiperidine derivative)
-
Vehicle (e.g., saline, 1% Tween 80 in saline)
-
Standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles
Procedure:
-
Divide the mice into groups (n=5-6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound to the respective groups via the desired route (e.g., intraperitoneally or orally).
-
After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation cage.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10-15 minutes.[4][14]
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for the treated groups using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.[22]
Protocol 4: Tail-Flick Test in Rats (Central Analgesia)
This test measures the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.[23][24]
Materials:
-
Male Wistar rats (150-200 g)
-
Tail-flick analgesiometer
-
Test compound (4-hydroxypiperidine derivative)
-
Vehicle
-
Standard analgesic drug (e.g., Morphine, 5 mg/kg)
-
Animal restrainer
Procedure:
-
Divide the rats into groups (n=5-6 per group): Vehicle control, standard drug, and test compound groups.
-
Gently restrain each rat, allowing its tail to be exposed.
-
Measure the basal reaction time (latency) for each rat by focusing the heat source of the analgesiometer on the distal part of the tail (usually 3-5 cm from the tip). The instrument will record the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer the vehicle, standard drug, or test compound to the respective groups.
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Calculate the percentage increase in latency (analgesic effect) for each time point compared to the basal latency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-protein coupled opioid receptor signaling pathway.
Caption: Workflow for analgesic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel G protein-coupled receptors as pain targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. In Search of Analgesia: Emerging Poles of GPCRs in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.okstate.edu [scholars.okstate.edu]
- 10. zenodo.org [zenodo.org]
- 11. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. squ.elsevierpure.com [squ.elsevierpure.com]
- 19. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 22. 2.6. Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for the Guanidinylation of Primary and Secondary Amines Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the guanidinylation of primary and secondary amines under mild reaction conditions. The guanidine functional group is a key structural motif in numerous natural products and pharmaceuticals, making its efficient and selective introduction a critical transformation in organic synthesis and medicinal chemistry. This document outlines modern methods that avoid harsh conditions, offering compatibility with a wide range of functional groups.
Introduction to Mild Guanidinylation
The synthesis of guanidines has traditionally involved harsh reagents and conditions, limiting their application in the synthesis of complex molecules. However, several modern reagents and protocols have been developed to effect this transformation under mild conditions, significantly broadening the scope and utility of guanidinylation reactions. This document focuses on three prominent and versatile methods:
-
Guanidinylation using Pyrazole-Based Reagents: These reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected analogue, are widely used for their stability and reactivity under mild basic conditions.
-
Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This highly electrophilic reagent allows for the rapid guanidinylation of even weakly nucleophilic amines at room temperature.
-
Scandium(III) Triflate-Catalyzed Guanidinylation with Cyanamide: This method provides an efficient, water-tolerant, and catalytic approach to guanidine synthesis.
Data Presentation: Comparative Analysis of Guanidinylation Reagents
The following tables summarize the performance of different guanidinylating agents with a variety of primary and secondary amine substrates under mild conditions.
Table 1: Guanidinylation of Primary Aliphatic Amines
| Entry | Amine Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | 1H-Pyrazole-1-carboxamidine HCl | DIPEA, DMF, rt | 12 | 85 | |
| 2 | Benzylamine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Et3N, CH2Cl2, rt | 24 | 92 | |
| 3 | Benzylamine | N,N'-Di-Boc-N''-triflylguanidine | Et3N, CH2Cl2, rt | 0.5 | 95 | |
| 4 | Benzylamine | Cyanamide, Sc(OTf)3 | H2O, 60 °C | 6 | 91 | |
| 5 | Cyclohexylamine | 1H-Pyrazole-1-carboxamidine HCl | DIPEA, DMF, rt | 12 | 84 | |
| 6 | Butane-1,4-diamine | N,N'-Di-Boc-N''-triflylguanidine | Et3N, CH2Cl2, 0 °C to rt | 12 | 98 |
Table 2: Guanidinylation of Secondary Aliphatic Amines
| Entry | Amine Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Dibenzylamine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Et3N, CH2Cl2, rt | 48 | 88 | |
| 2 | Pyrrolidine | N,N'-Di-Boc-N''-triflylguanidine | Et3N, CHCl3, rt | 1 | 96 | |
| 3 | Morpholine | 1H-pyrazole-1-carboxamidine HCl | DIPEA, DMF, rt | 24 | 75 | |
| 4 | N-Methylbenzylamine | Cyanamide, Sc(OTf)3 | H2O, 60 °C | 12 | 85 |
Table 3: Guanidinylation of Aromatic Amines
| Entry | Amine Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Aniline | N,N'-Di-Boc-N''-triflylguanidine | Et3N, CH2Cl2, rt | 1 | 91 | |
| 2 | Aniline | Cyanamide, Sc(OTf)3 | H2O, 60 °C | 12 | 88 | |
| 3 | 4-Methoxyaniline | 1H-Pyrazole-1-carboxamidine HCl | DIPEA, DMF, rt | 24 | 60 | |
| 4 | 4-Nitroaniline | N,N'-Di-Boc-N''-triflylguanidine | Et3N, CH2Cl2, rt | 2 | 85 |
Experimental Protocols
Protocol 1: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol describes a general procedure for the guanidinylation of a primary amine.
Materials:
-
Primary amine (1.0 mmol)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing the primary amine (1.0 mmol) dissolved in anhydrous DMF (5 mL), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 mmol).
-
Add DIPEA (3.0 mmol) to the suspension and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired guanidine.
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is adapted from a literature procedure for the guanidinylation of butane-1,4-diamine.
Materials:
-
Butane-1,4-diamine (1.0 mmol)
-
N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol, 1.05 equiv)
-
Triethylamine (Et3N) (2.2 mmol, 2.2 equiv)
-
Anhydrous Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.
-
Dissolve butane-1,4-diamine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous CH2Cl2 (5 mL) in the flask and cool the solution to 0 °C in an ice bath.
-
Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) in anhydrous CH2Cl2 (5 mL) and add it to the dropping funnel.
-
Add the solution of Goodman's reagent dropwise to the stirred amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-Boc-protected guanidine.
Protocol 3: Scandium(III) Triflate-Catalyzed Guanidinylation with Cyanamide
This protocol describes a general procedure for the aqueous, catalyzed guanidinylation of an amine.
Materials:
-
Amine (1.0 mmol)
-
Cyanamide (2.0 mmol, 2.0 equiv)
-
Scandium(III) triflate (Sc(OTf)3) (0.1 mmol, 10 mol%)
-
Water (2 mL)
-
Screw-capped vial
-
Heating block or oil bath
Procedure:
-
In a screw-capped vial, combine the amine (1.0 mmol), cyanamide (2.0 mmol), and scandium(III) triflate (0.1 mmol).
-
Add water (2 mL) to the vial and seal it tightly.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by direct filtration if it precipitates. Otherwise, extract the product with a suitable organic solvent.
-
If necessary, purify the crude product by flash column chromatography.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for guanidinylation.
Application Notes and Protocols for High-throughput Screening of Guanidinylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays tailored for the identification and characterization of guanidinylated compounds. The guanidinium group, with its positive charge and hydrogen bonding capabilities, is a key pharmacophore in numerous biologically active molecules and drug candidates. These protocols are designed to be adaptable for various research and drug discovery applications, from primary screening of large compound libraries to secondary assays for hit validation and mechanism of action studies.
Introduction to Guanidinylated Compounds and HTS
Guanidino compounds are integral to various biological processes. The guanidinium group, found in the amino acid arginine, participates in crucial molecular interactions, including binding to phosphates, sulfates, and carboxylates on cell surfaces.[1] This makes guanidinylated molecules, such as arginine-rich peptides, effective cell-penetrating agents.[1][2] In drug discovery, the guanidinium moiety is considered a "privileged motif" due to its ability to form strong hydrogen bonds with target molecules, making it a common feature in novel antibiotic development.[3]
High-throughput screening (HTS) enables the rapid testing of thousands of compounds, accelerating the identification of promising drug candidates.[4][5] HTS assays can be broadly categorized into biochemical assays, which measure the activity of a specific molecular target, and cell-based assays, which assess the effect of a compound on cellular functions.[4][6]
I. Biochemical Assays for Guanidinylated Compounds
Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor.
A. Fluorescence-Based Assays
Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.
This assay relies on the reaction of ninhydrin with the guanidinium group under alkaline conditions to produce a highly fluorescent product.[7] It is a simple and cost-effective method for quantifying guanidinylated compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin in 100 mL of ethanol. Store protected from light.
-
Alkaline Buffer: Prepare a 2 M sodium hydroxide (NaOH) solution.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound solution (dissolved in an appropriate buffer, e.g., PBS) to each well.
-
Add 25 µL of the Ninhydrin Reagent to each well.
-
Add 25 µL of the 2 M NaOH solution to each well to initiate the reaction.
-
Incubate the plate at 60°C for 20 minutes in the dark.
-
Allow the plate to cool to room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~485 nm.
-
Data Presentation:
| Compound | Concentration (µM) | Fluorescence Intensity (RFU) |
| Guanidine HCl (Control) | 100 | 15,800 ± 450 |
| Arginine | 100 | 12,300 ± 320 |
| Test Compound A | 100 | 9,500 ± 210 |
| Test Compound B | 100 | 1,200 ± 80 |
| Blank | 0 | 150 ± 25 |
Data are representative and should be generated with appropriate controls.
Workflow Diagram:
Caption: Workflow for the ninhydrin-based fluorescence assay.
This assay is designed to screen for guanidinylated compounds, such as antimicrobial peptides, that disrupt bacterial membranes. It utilizes a FRET pair consisting of a guanidinium-pendant oligofluorene (donor) and green fluorescent protein (GFP) expressed within the target cells (acceptor).[8] Membrane disruption by an active compound leads to the entry of the oligofluorene and subsequent FRET.
Experimental Protocol:
-
Cell Preparation:
-
Culture E. coli expressing cytoplasmic GFP to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., M9 minimal media) to an OD600 of 0.1.
-
-
Assay Procedure (384-well plate format):
-
Dispense 20 µL of the bacterial cell suspension into each well.
-
Add 100 nL of test compounds from a compound library using a pintool or acoustic dispenser.
-
Add 5 µL of the guanidinium-pendant oligofluorene solution (final concentration ~1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at two wavelengths:
-
Donor emission (~440 nm) with excitation at ~380 nm.
-
FRET (acceptor) emission (~510 nm) with excitation at ~380 nm.
-
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Data Presentation:
| Compound | Concentration (µM) | FRET Ratio | % Membrane Disruption |
| Polymyxin B (Positive Control) | 10 | 3.5 ± 0.2 | 95 ± 5 |
| DMSO (Negative Control) | 0.1% | 0.8 ± 0.1 | 0 ± 2 |
| Test Compound C | 10 | 2.9 ± 0.3 | 78 ± 7 |
| Test Compound D | 10 | 0.9 ± 0.1 | 2 ± 3 |
Percent membrane disruption is normalized to positive and negative controls.
Signaling Pathway Diagram:
Caption: FRET mechanism for detecting membrane disruption.
B. Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers high specificity and sensitivity for the detection and quantification of guanidino compounds in complex mixtures.[9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of multiple guanidino compounds in a high-throughput manner.[10][11] Isotope-coded derivatization can be employed for multiplexed analysis.[10]
Experimental Protocol:
-
Sample Preparation (from cell lysates or plasma):
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet proteins and collect the supernatant.
-
(Optional) Derivatize the guanidino compounds with an isotope-coded labeling reagent (e.g., BDMAPB) to enhance MS signal and allow for multiplexing.[10]
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a reversed-phase C18 column with a fast gradient of water and acetonitrile (both with 0.1% formic acid). A typical run time is 5 minutes per sample.[9]
-
MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each target guanidino compound.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing its peak area to that of a stable isotope-labeled internal standard.
-
Data Presentation:
| Guanidino Compound | Retention Time (min) | MRM Transition (m/z) | Limit of Quantitation (nM)[10] |
| Arginine | 2.1 | 175.1 -> 70.1 | < 25 |
| Methylguanidine | 1.5 | 74.1 -> 44.1 | < 25 |
| Guanidinosuccinic acid | 2.8 | 206.1 -> 116.1 | < 25 |
| Creatine | 1.8 | 132.1 -> 90.1 | < 25 |
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of guanidino compounds.
II. Cell-Based Assays for Guanidinylated Compounds
Cell-based assays provide a more physiologically relevant context to assess the activity of guanidinylated compounds, including their effects on cell viability, signaling pathways, and phenotypic changes.[12][13][14]
A. Cell Viability and Cytotoxicity Assays
These assays are crucial for identifying compounds with cytotoxic effects, which can be desirable (e.g., for anticancer drugs) or undesirable (for other therapeutic applications).
This is a common HTS assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, A549) in a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat cells with a concentration range of the guanidinylated test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 24-72 hours.
-
-
Assay Procedure:
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of ~560 nm and emission of ~590 nm.
-
Data Presentation:
| Compound | IC50 (µM) |
| Doxorubicin (Control) | 0.8 |
| Test Compound E | 5.2 |
| Test Compound F | > 100 |
IC50 values are determined from dose-response curves.
Logical Relationship Diagram:
Caption: Principle of the resazurin cell viability assay.
B. High-Content Screening (HCS) for Phenotypic Analysis
HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously.[12] This is particularly useful for understanding the mechanism of action of guanidinylated compounds that induce specific cellular changes.
Experimental Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in optically clear bottom plates (e.g., 384-well).
-
Treat with compounds as described for the viability assay.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with a cocktail of fluorescent dyes, for example:
-
Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).
-
Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).
-
MitoTracker Red CMXRos: To stain mitochondria (mitochondrial integrity and localization).
-
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to segment cells and nuclei and quantify various features (e.g., cell number, nuclear size, cytoskeletal texture, mitochondrial membrane potential).
-
Data Presentation:
| Parameter | Control (DMSO) | Test Compound G (10 µM) |
| Cell Count | 100% | 72% |
| Nuclear Area (µm²) | 110 ± 15 | 185 ± 25 (Apoptotic) |
| Cytoskeletal Integrity | Intact | Disrupted |
| Mitochondrial Potential | High | Low |
HCS Workflow Diagram:
Caption: High-content screening (HCS) experimental workflow.
Conclusion
The assays described provide a robust framework for the high-throughput screening and characterization of guanidinylated compounds. The choice of assay will depend on the specific research question, the nature of the target, and the desired throughput. For primary screening, fluorescence-based biochemical assays and cell viability assays are often employed. Hits from these screens can then be further characterized using more detailed methods like LC-MS/MS for quantification and high-content screening for mechanistic insights. By combining these powerful techniques, researchers can efficiently identify and advance novel guanidinylated compounds in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Arginine-rich peptides: methods of translocation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Fluorescence of Guanidinium Compounds with Ninhydrin | Semantic Scholar [semanticscholar.org]
- 8. Guanidinium-pendant oligofluorene for rapid and specific identification of antibiotics with membrane-disrupting ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based Assays | MuriGenics [murigenics.com]
- 14. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for the Purity Assessment of Guanidine Derivatives by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanidine and its derivatives are a class of highly basic and polar compounds (pKa ≈ 12.5) that are significant in pharmaceutical and biomedical research.[1][2] Their high polarity, low UV absorptivity, and strong basicity present unique challenges for purity assessment using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides detailed application notes and protocols for four distinct HPLC methodologies tailored for the accurate purity analysis of these challenging compounds: Hydrophilic Interaction Liquid Chromatography (HILIC), Cation-Exchange Chromatography, Reversed-Phase HPLC with Pre-Column Derivatization, and Mixed-Mode Chromatography.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[3] The mechanism relies on the partitioning of the analyte between a high concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[3] Retention is driven by hydrophilic interactions, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[4]
Application Note: This method is ideal for the direct analysis of polar guanidine derivatives without the need for derivatization.[2] It is particularly advantageous for interfacing with mass spectrometry (MS) detectors, as the high organic content of the mobile phase facilitates efficient spray ionization.[4] The following protocol is based on a straightforward HILIC-UV method for guanidine analysis.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the guanidine derivative sample in the mobile phase to a final concentration of approximately 1.7 mg/mL.[2]
-
HPLC System and Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Data Summary (HILIC Method)
| Parameter | Condition |
|---|---|
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[2] |
| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV @ 195 nm[2] |
| Injection Volume | 1 µL[2] |
| Analyte Example | Guanidine[2] |
Method 2: Cation-Exchange Chromatography
Principle of Separation: Cation-exchange chromatography separates molecules based on their net positive charge. Guanidine derivatives, being strongly basic, are protonated and positively charged at acidic to neutral pH. These protonated analytes interact with the negatively charged functional groups of the cation-exchange stationary phase. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase.
Application Note: This method is highly specific for guanidine and its derivatives and is robust enough for use with complex sample matrices containing high concentrations of salt or proteins.[5] It avoids the need for derivatization and can be performed with simple acidic mobile phases and UV detection at low wavelengths.[5]
Experimental Protocol:
-
Sample Preparation: For samples with high protein content, perform a protein removal step using a centrifugal filter (e.g., 30K NanoSep) by centrifuging at 15,300 x g for 20 minutes.[5] Dilute the sample or filtrate in the mobile phase.
-
HPLC System and Conditions:
-
Analysis: Equilibrate the column with the mobile phase. Inject the prepared sample and integrate all observed peaks to calculate the purity based on area percent. The method has a limit of quantitation (LOQ) of approximately 0.25 mg/L for guanidine HCl.[5]
Quantitative Data Summary (Cation-Exchange Method)
| Parameter | Condition |
|---|---|
| Column | Dionex CS 14 Cation-Exchange, 4 x 250 mm[5] |
| Mobile Phase | 3.75 mM Methanesulfonic Acid (MSA)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV @ 195 nm[5] |
| Injection Volume | 50 µL[5] |
| Application | Clearance testing in high salt and protein matrices[5] |
Method 3: Reversed-Phase HPLC with Pre-Column Derivatization
Principle of Separation: This approach chemically modifies the guanidine derivative before injection to make it more suitable for RP-HPLC. Derivatization with a reagent like acetylacetone converts the highly polar, poorly retained analyte into a less polar derivative with a strong chromophore.[6] The resulting derivative can be easily separated on a standard C18 column and detected at a higher, more specific wavelength.
Application Note: This method is valuable when only standard RP-HPLC systems are available or when enhanced sensitivity and specificity are required. The derivatization step adds complexity to the sample preparation but allows for robust and reliable quantification using common instrumentation. The procedure is applicable to various guanidine salts, including hydrochloride, carbonate, nitrate, and sulfate.[6]
Experimental Protocol:
-
Derivatization Reaction:
-
Prepare a stock solution of the guanidine derivative.
-
In a reaction vial, mix the sample solution with the derivatizing reagent (e.g., acetylacetone) and a suitable buffer.
-
Heat the mixture under controlled conditions to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. The mixture can then be directly injected.[6]
-
-
HPLC System and Conditions (Example):
-
Column: Kromasil C18, 5 µm (150 x 4.6 mm).[7]
-
Mobile Phase: A mixture of methanol, water, buffer (e.g., sodium tetraborate), and acetonitrile. An example ratio is 57:25:15:3 (v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 275 nm (for methylglyoxal derivatives) or another suitable wavelength depending on the reagent used.[7]
-
-
Analysis: Inject the derivatized sample onto the equilibrated RP-HPLC system. Calculate purity based on the relative peak area of the derivatized analyte.
Quantitative Data Summary (RP-HPLC with Derivatization)
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Acetylacetone[6] or Methylglyoxal[7] |
| Column | Standard C18 (e.g., Kromasil C18, 5 µm, 150 x 4.6 mm)[7] |
| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer mixtures[7] |
| Flow Rate | ~1.0 mL/min[7] |
| Detection | UV @ >240 nm (e.g., 275 nm)[7] |
| Advantage | Enhanced UV sensitivity and use of standard RP columns |
Method 4: Mixed-Mode Chromatography (MMC)
Principle of Separation: Mixed-mode chromatography utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This allows for simultaneous separation based on both hydrophobicity and ionic interactions. For guanidine derivatives, the cation-exchange mechanism provides primary retention, while the reversed-phase mechanism offers selectivity for derivatives with different alkyl or aryl substituents.[1]
Application Note: MMC is exceptionally versatile, providing unique selectivity that can be fine-tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[8] It is particularly useful for separating a parent guanidine compound from its more hydrophobic substituted impurities or related compounds in a single run.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a compatible mixture.
-
HPLC System and Conditions:
-
Column: Primesep 100 (or similar mixed-mode column).[1]
-
Mobile Phase: An aqueous buffer (e.g., ammonium formate) with an organic modifier (e.g., acetonitrile). The pH and buffer concentration are critical for controlling the ion-exchange retention.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV at 200 nm or ELSD for compounds with poor UV absorbance.[1]
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample. Purity is assessed by area percentage. Retention can be adjusted by modifying the acetonitrile content (for hydrophobic interactions) and the buffer concentration (for ionic interactions).[8]
Quantitative Data Summary (Mixed-Mode Method)
| Parameter | Condition |
|---|---|
| Column | Primesep 100[1] |
| Separation Modes | Cation-Exchange and Reversed-Phase[1] |
| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Ammonium Formate, TFA)[8] |
| Detection | UV @ 200 nm, ELSD[1] |
| Key Feature | Tunable selectivity for complex mixtures of guanidine derivatives |
Comparative Summary of HPLC Methods
| Feature | HILIC | Cation-Exchange | RP-HPLC with Derivatization | Mixed-Mode Chromatography |
| Primary Mechanism | Hydrophilic Partitioning | Ion-Exchange | Reversed-Phase Partitioning | Ion-Exchange & Reversed-Phase |
| Best For | Polar, underivatized compounds; MS compatibility | Direct analysis in complex/high-salt matrices | Enhancing sensitivity; use with standard RP columns | Complex mixtures with varying polarity/hydrophobicity |
| Sample Prep | Simple dissolution | Simple; may require protein removal | Complex (requires chemical reaction) | Simple dissolution |
| Pros | Direct analysis, MS-friendly | High specificity, robust | High sensitivity, uses common columns | High selectivity, tunable retention |
| Cons | Can have longer equilibration times | Limited to charged analytes | Extra sample prep step, potential artifacts | Column chemistry is more complex |
Diagrams and Workflows
Caption: General workflow for HPLC purity analysis from sample preparation to final report.
Caption: Decision tree to guide the selection of an appropriate HPLC method.
Caption: Step-by-step experimental workflow for pre-column derivatization.
References
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine derivatives - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Derivatization of 4-Hydroxypiperidine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxypiperidine scaffold is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the synthesis of ligands for a wide range of biological targets. Its inherent features, including a basic nitrogen atom, a hydroxyl group for hydrogen bonding or further functionalization, and a flexible six-membered ring, make it an ideal starting point for the development of novel therapeutics. Derivatization of the 4-hydroxypiperidine core at the nitrogen atom (N1) and the hydroxyl group or the carbon at the 4-position (C4) allows for systematic exploration of the chemical space around the scaffold, enabling detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds targeting a variety of diseases, including pain, inflammation, cancer, and infectious diseases.[1]
This document provides detailed application notes and experimental protocols for the derivatization of 4-hydroxypiperidine, along with a summary of SAR data for derivatives targeting several important biological targets.
Key Derivatization Strategies
The two primary sites for derivatization on the 4-hydroxypiperidine molecule are the secondary amine (N1) and the hydroxyl group (C4-OH). Common synthetic transformations include:
-
N-Alkylation and N-Acylation: The nitrogen atom is readily functionalized via nucleophilic substitution or acylation reactions to introduce a wide variety of substituents.
-
O-Alkylation and O-Acylation: The hydroxyl group can be modified to explore the impact of altering hydrogen bonding capacity and introducing lipophilic or other functional groups.
-
Modification at the C4 Position: The hydroxyl group can be replaced or used as a handle to introduce other functionalities, expanding the diversity of the chemical library.
Below are generalized protocols for these key transformations.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Hydroxypiperidine
This protocol describes a standard method for the N-alkylation of 4-hydroxypiperidine using an alkyl halide in the presence of a base.
Materials:
-
4-Hydroxypiperidine
-
Alkyl halide (e.g., benzyl bromide, phenethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 15-30 minutes.
-
Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-70°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-hydroxypiperidine derivative.
Protocol 2: N-Boc Protection of 4-Hydroxypiperidine
Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is a common step to allow for selective modification at the hydroxyl group.[2][3]
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol or Dichloromethane (DCM)
-
Petroleum ether or n-hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in methanol or DCM.
-
Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 6-8 hours or until the reaction is complete as monitored by TLC.
-
Filter off any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add petroleum ether or n-hexane and cool to induce crystallization.
-
Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration.
Structure-Activity Relationship (SAR) Studies: Data Presentation
The derivatization of 4-hydroxypiperidine has been instrumental in the development of potent and selective ligands for various biological targets. The following tables summarize quantitative SAR data for select examples.
Table 1: SAR of 4-Hydroxypiperidine Derivatives as CCR5 Receptor Antagonists
The C-C chemokine receptor 5 (CCR5) is a key co-receptor for HIV entry into host cells, making it an important target for antiviral drug development.
| Compound | R (N1-substituent) | R' (C4-substituent) | IC₅₀ (nM)[4][5] |
| 1 | Guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde | H | 840 |
| 6k | Optimized piperidine derivative | OH | Improved Potency |
| 10h | Further optimized derivative | OH | 11 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(7), 1883-7.[4][5]
Table 2: SAR of 4-Hydroxypiperidine Derivatives as Glutaminase (GAC) Inhibitors
Glutaminase (GAC) is a mitochondrial enzyme that is often upregulated in cancer cells to fuel their growth, making it a promising target for cancer therapy.[6]
| Compound | R¹ (N1-acyl substituent) | R² (O4-acyl substituent) | GAC IC₅₀ (µM) | MDA-MB-231 Cell IC₅₀ (µM) |
| UPGL00019 | Phenylacetyl | Phenylacetyl | 0.019 | 0.017 |
| 6a | Phenylacetyl | Cyclopropylacetyl | 0.046 | 0.047 |
| 6b | Phenylacetyl | Cyclobutylacetyl | 0.023 | 0.024 |
| 6c | Phenylacetyl | Isopropylacetyl | 0.017 | 0.029 |
Data adapted from a study on GAC inhibitors with a 4-hydroxypiperidine spacer.[6]
Table 3: SAR of 4-Phenylamidopiperidine Derivatives as Analgesics
Derivatives of 4-phenylamidopiperidine have been synthesized and evaluated for their antinociceptive activity.
| Compound | R (N1-substituent) | R' (C4-substituent) | ED₅₀ (mg/kg)[7] |
| Series Lead | Aralkyl | Phenylamido | 0.44 - 59 |
| Most Potent | 2-Phenethyl | N-phenylpropanamide | High Potency |
Structure-Activity Relationships indicate that an unsubstituted aromatic ring two carbons removed from the piperidine nitrogen and a small polar group at C4 enhance analgesic activity.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key targets for 4-hydroxypiperidine derivatives.
Caption: CCR5 Signaling Pathway.[1][8][9][10][11]
Caption: Nociceptin/Orphanin FQ (NOP) Receptor Signaling.[2][4][6][12][13]
Caption: Role of Glutaminase (GAC) in Cancer Metabolism.[14][15][16][17][18]
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of a library of 4-hydroxypiperidine derivatives for SAR studies.
Caption: General Workflow for SAR Studies.
Conclusion
The 4-hydroxypiperidine scaffold remains a cornerstone in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization at key positions provide a robust platform for generating extensive chemical libraries. The protocols and SAR data presented herein offer a foundational guide for researchers aiming to leverage this privileged scaffold in their drug development programs. By systematically exploring the structure-activity relationships through targeted derivatization, new and improved therapeutic agents can be discovered and optimized.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - RO [thermofisher.com]
- 12. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Study reveals how production of enzyme with key role in cancer is regulated [agencia.fapesp.br]
- 18. Deacetylation of Glutaminase by HDAC4 contributes to Lung Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of guanidinylation reactions with protected amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding guanidinylation reactions of protected amines. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the guanidinylation of amines bearing protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Question: My guanidinylation reaction is showing low to no conversion of the starting amine. What are the potential causes and solutions?
Answer:
Low or no conversion in a guanidinylation reaction can stem from several factors related to the reagents, reaction conditions, or the substrate itself.
-
Insufficiently Activated Guanidinylating Reagent: The choice of guanidinylating reagent is critical. For less reactive or sterically hindered protected amines, a more powerful reagent may be necessary.
-
Solution: Consider using highly reactive reagents like N,N'-di-Boc-N"-triflylguanidine or N,N'-di-Cbz-N"-triflylguanidine, which have been shown to be effective for unreactive aromatic amines and secondary amines.[1] For solid-phase synthesis, pyrazole-based reagents such as 1-H-pyrazole-1-carboxamidine derivatives can also be highly efficient.[2][3]
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the amine, thus activating it for nucleophilic attack.
-
Solution: For weakly nucleophilic amines, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be more effective than weaker bases like triethylamine (TEA).[4] Ensure the base is anhydrous, as water can quench the reaction.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction rate.
-
Poor Solubility: If the protected amine has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that dissolves all reactants. Common solvents for guanidinylation include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][5] In some cases, a cosolvent system may be necessary. For certain substrates, such as N-α-Fmoc-lysine, in-situ silylation with a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used to increase solubility in solvents like dichloromethane.[1]
-
Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer:
Side product formation is a common issue in guanidinylation reactions, particularly when working with complex molecules like peptides.
-
Guanidinylation of N-terminal Amines in Peptides: In peptide synthesis, uronium-based coupling reagents like HATU and HBTU can sometimes lead to the unwanted guanidinylation of the N-terminal amine.
-
Solution: To minimize this side reaction, it is recommended to use only a slight excess (e.g., 1 equivalent) of the guanidinium coupling reagent. Alternatively, phosphonium-based reagents like PyBOP, which do not cause guanidinylation, can be used.
-
-
Formation of Amidinourea: When using N',N'-bis-Boc-benzylguanidines as the guanidinylating agent, prolonged heating with an excess of the amine can lead to the formation of an amidinourea side product.[7]
-
Solution: Carefully control the stoichiometry of the reagents and the reaction time to avoid this side reaction.
-
-
Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they may compete with the protected amine in the reaction.
-
Solution: It may be necessary to protect other reactive functional groups in the molecule before performing the guanidinylation reaction. The choice of protecting groups should be orthogonal to the amine protecting group to allow for selective deprotection later.[8]
-
Question: I am having difficulty purifying my protected guanidinylated product. What purification strategies are recommended?
Answer:
The purification of protected guanidines can be challenging due to their basicity and potential for multiple protecting groups.
-
Chromatography:
-
Normal-Phase Chromatography: For less polar, protected guanidines, normal-phase chromatography on silica gel is a common purification method.[9] A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.
-
Reversed-Phase Chromatography (HPLC): For more polar compounds or for achieving high purity, reversed-phase HPLC is a powerful technique.[5][6][10] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) is typically used.
-
-
Extraction: A simple acid-base extraction can be effective for removing neutral impurities. The basic guanidine product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove impurities, and then the aqueous phase is basified to re-extract the product into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for purification.
Frequently Asked Questions (FAQs)
Q1: Which guanidinylating reagent should I choose for my protected amine?
The choice of reagent depends on the reactivity of your amine and the protecting groups present. A selection of common reagents and their applications is provided in the table below.
| Guanidinylating Reagent | Protecting Groups | Typical Substrates | Key Advantages |
| N,N'-Di-Boc-N"-triflylguanidine | Boc | Primary and secondary amines, unreactive aromatic amines | High reactivity, good for difficult substrates.[1] |
| N,N'-Di-Cbz-N"-triflylguanidine | Cbz | Primary and secondary amines, unreactive aromatic amines | High reactivity, orthogonal to Boc protection.[1] |
| 1-[N,N'-(Di-Boc)amidino]pyrazole | Boc | Primary amines | Mild reaction conditions, good yields. |
| N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Boc | Primary and secondary amines | Readily available, but may require an activator. |
| HATU/HBTU | - | N-terminal amines in peptides (side reaction) | Primarily used as peptide coupling agents. |
Q2: What is the influence of the amine protecting group (e.g., Boc vs. Cbz) on the guanidinylation reaction?
Both Boc and Cbz are urethane-type protecting groups and generally behave similarly in guanidinylation reactions.[1] The primary consideration is the orthogonality of the protecting groups on the guanidinylating reagent and the amine itself. For instance, if your amine is Boc-protected, you might choose a Cbz-protected guanidinylating reagent if you plan to selectively deprotect one of the groups later. The electronic and steric effects of the protecting group can have a minor influence on the nucleophilicity of the amine, but the choice of an appropriately reactive guanidinylating reagent can typically overcome these differences.
Q3: How do I remove the protecting groups from my guanidinylated product?
The deprotection method depends on the protecting groups used.
-
Boc Groups: Boc groups are acid-labile and are typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS).[6]
-
Cbz Groups: Cbz groups are commonly removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).
-
Orthogonal Protecting Groups: If multiple, orthogonal protecting groups are present, they can be removed sequentially under different conditions. For example, a Boc group can be removed with acid without affecting a Cbz group, and vice versa.
Q4: Can I perform guanidinylation on a solid support?
Yes, solid-phase guanidinylation is a common technique, especially in peptide synthesis.[1][3] The reaction conditions may need to be optimized for the solid phase, as reactions can be slower than in solution. Reagents like N,N'-di-Boc-N"-triflylguanidine and pyrazole-based reagents have been successfully used for on-resin guanidinylation.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine using 1-[N,N'-(Di-Boc)amidino]pyrazole
-
Dissolve the primary amine (1.0 mmol) in anhydrous THF (2-5 mL).
-
Add 1-[N,N'-(Di-Boc)amidino]pyrazole (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the di-Boc protected guanidine.
Protocol 2: Guanidinylation of an Unreactive Aromatic Amine using N,N'-Di-Cbz-N"-triflylguanidine
-
Dissolve the aromatic amine (0.6 mmol) in chloroform.
-
Add a solution of N,N'-di-Cbz-N"-trifluoromethanesulfonyl-guanidine in chloroform.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic solution sequentially with 10% citric acid, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected guanidine.[1]
Visualizations
Caption: General experimental workflow for the guanidinylation of a protected amine.
Caption: Decision tree for troubleshooting low yield in guanidinylation reactions.
References
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming side reactions in the synthesis of 4-Hydroxypiperidine-1-carboximidamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxypiperidine-1-carboximidamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge in synthesizing this compound is achieving chemoselective guanidinylation of the secondary amine in the presence of the hydroxyl group. Both the secondary amine and the hydroxyl group are nucleophilic and can react with common guanidinylating agents. This can lead to a mixture of N-guanidinylated product, O-guanidinylated byproduct, and potentially di-guanidinylated product.
Q2: What are the common side reactions observed during the guanidinylation of 4-hydroxypiperidine?
The most prevalent side reaction is the O-guanidinylation of the hydroxyl group, leading to the formation of 4-(amino(imino)methoxy)piperidine. Another potential, though less common, side reaction is the formation of a di-guanidinylated product where both the amine and hydroxyl groups have reacted. Additionally, if using certain coupling reagents like HATU for guanidinylation, the amine itself can be a target for unwanted side reactions.[1] Sterically hindered and less basic amines are generally less prone to such side reactions.
Q3: How can I minimize the formation of the O-guanidinylated byproduct?
There are two main strategies to minimize O-guanidinylation:
-
Protecting Group Strategy: The most reliable method is to protect the hydroxyl group of 4-hydroxypiperidine before the guanidinylation step. A common protecting group for alcohols is the tert-butyldicarbonyl (Boc) group, forming N-Boc-4-hydroxypiperidine. After successful N-guanidinylation, the protecting group can be removed under acidic conditions.
-
Optimization of Reaction Conditions (for direct guanidinylation):
-
Choice of Guanidinylating Agent: Some reagents may offer better selectivity for amines over alcohols. Reagents like 1H-pyrazole-1-carboxamidine hydrochloride are commonly used for guanylation of primary and secondary amines.[2]
-
Reaction Temperature: Lowering the reaction temperature may favor the more nucleophilic amine's reaction over the less nucleophilic alcohol.
-
pH Control: The nucleophilicity of the amine is pH-dependent. Operating in a pH range where the amine is sufficiently deprotonated and reactive while the alcohol's reactivity is minimized can improve selectivity.
-
Q4: What are some suitable guanidinylating agents for this synthesis?
Several guanidinylating agents can be employed, each with its own reactivity profile. Common choices include:
-
1H-Pyrazole-1-carboxamidine hydrochloride: A widely used reagent for the guanylation of primary and secondary amines under mild conditions.[2]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent introduces a Boc-protected guanidino group, which can be deprotected in a subsequent step. The Boc groups modulate the reactivity and can help prevent side reactions.[3]
-
S-Methylisothiourea derivatives: These can be used for guanidinylation, sometimes in the presence of a heavy metal salt as a promoter, though refluxing conditions in the absence of metals are also reported.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired N-guanidinylated product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the guanidinylating agent is of good quality and used in the correct stoichiometric amount. |
| Poor chemoselectivity, with significant formation of the O-guanidinylated byproduct. | 1. Implement a protecting group strategy: Protect the hydroxyl group of 4-hydroxypiperidine (e.g., as a Boc ether) before guanidinylation. 2. Optimize direct guanidinylation: Experiment with different guanidinylating agents, lower reaction temperatures, and screen different solvents and bases to enhance N-selectivity. | |
| Presence of multiple spots on TLC or peaks in LC-MS corresponding to side products | Formation of O-guanidinylated, di-guanidinylated, or other byproducts. | 1. Confirm the identity of byproducts: Use techniques like mass spectrometry to identify the molecular weights of the impurities. 2. Adjust reaction conditions: Based on the identified side products, modify the reaction parameters as described above to disfavor their formation. For example, if di-guanidinylation is observed, reduce the equivalents of the guanidinylating agent. |
| Difficulty in purifying the final product | Similar polarity of the desired product and the O-guanidinylated byproduct. | 1. Chromatography optimization: Use a high-resolution column chromatography system and experiment with different solvent systems to achieve better separation. 2. Crystallization: Attempt to selectively crystallize the desired product or its salt form from a suitable solvent mixture. |
| The product is highly polar and water-soluble, making extraction difficult. | After quenching the reaction, use a continuous liquid-liquid extraction apparatus or perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of a salt like NaCl can also improve extraction efficiency. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-Hydroxypiperidine (Precursor for Protected Guanidinylation)
This protocol describes the protection of the secondary amine of 4-hydroxypiperidine, which can then be followed by protection of the hydroxyl group before guanidinylation.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Methanol or Dichloromethane (DCM)
-
Petroleum ether or n-hexane
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in methanol or DCM.
-
Add a base such as potassium carbonate or triethylamine (1.1 - 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Add petroleum ether or n-hexane to the residue to induce crystallization.
-
Collect the white crystalline product by filtration and dry under vacuum.
Quantitative Data Example:
| Reactant | Molar Eq. | Amount |
| 4-Hydroxypiperidine | 1.0 | 10.1 g |
| Di-tert-butyl dicarbonate | 1.1 | 24.0 g |
| Potassium Carbonate | 1.2 | 16.6 g |
| Methanol | - | 100 mL |
| Product | N-Boc-4-hydroxypiperidine | |
| Yield | ~90-95% |
This data is illustrative and may vary based on specific experimental conditions.
Protocol 2: General Procedure for Guanidinylation of a Secondary Amine
This protocol provides a general method for the guanidinylation of a secondary amine using 1H-pyrazole-1-carboxamidine hydrochloride.
Materials:
-
Secondary amine (e.g., N-protected 4-hydroxypiperidine)
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
Dissolve the secondary amine (1.0 eq) in DMF.
-
Add the base (e.g., DIPEA, 2.0-3.0 eq).
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis.
Reaction Pathway: Protected vs. Direct Guanidinylation
Caption: Comparison of synthetic strategies.
References
Optimization of reaction conditions for guanylation of sterically hindered amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the guanylation of sterically hindered amines.
Troubleshooting Guide
This guide addresses common issues encountered during the guanylation of sterically hindered amines, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very low to no conversion of my sterically hindered amine. What are the likely causes and how can I improve the yield?
A1: Low reactivity is a common challenge with sterically hindered amines due to the decreased nucleophilicity of the nitrogen atom. Here are several approaches to enhance the reaction efficiency:
-
Choice of Guanylating Reagent: Standard guanylating reagents may not be reactive enough. Consider using more potent reagents specifically designed for challenging substrates. Reagents like N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have shown superiority over more common reagents.[1] The use of 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) is another effective option.
-
Activation Method: The activation of the guanylating agent is critical. For thiourea-based reagents, classic activators like HgCl₂ can be effective, but for a more environmentally friendly approach, cyanuric chloride (TCT) can be used as an activating reagent for di-Boc-thiourea without a significant loss in yield.
-
Catalysis: The addition of a catalyst can significantly accelerate the reaction.
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) has been shown to efficiently catalyze the guanylation of various amines with cyanamide under mild conditions in water.[2] Ytterbium triflate is another effective catalyst for the addition of amines to carbodiimides.[2]
-
Lanthanide Amides: Simple lanthanide amides are highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions and are compatible with a wide range of solvents.[2]
-
Zinc Catalysts: Commercially available and inexpensive catalysts like ZnEt₂ can be effective for guanylation reactions with carbodiimides.[3]
-
-
Repurposing Coupling Reagents: Common peptide coupling reagents can be repurposed for guanylation. HATU, for instance, has been demonstrated to be an efficient reagent for the guanylation of aliphatic amines and anilines to form sterically hindered superbases.[4][5]
-
Reaction Time and Temperature: Sterically hindered amines often require extended reaction times compared to their less hindered counterparts.[2] Increasing the reaction temperature, potentially with the use of microwave irradiation, can also improve conversion rates.
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: Side product formation often arises from the high reactivity of the guanylating agent or competing reaction pathways.
-
Protecting Groups: Ensure that other nucleophilic functional groups in your substrate are adequately protected to prevent them from reacting with the guanylating agent.
-
Choice of Reagent and Conditions: Some guanylating reagents are prone to side reactions. For instance, reagents with Boc protecting groups can sometimes lead to side reactions during guanidinylation on a polymeric support.[1] The choice of solvent and base can also influence selectivity. A systematic study using HATU for guanylation found that the choice of base (e.g., triethylamine) is crucial and depends on the nucleophilicity of the amine.[5]
-
Purification: If side products are unavoidable, careful optimization of the purification protocol (e.g., flash chromatography, crystallization) will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose guanylating reagents for sterically hindered amines?
A1: While the "best" reagent is substrate-dependent, several have demonstrated broad applicability and high efficiency for hindered amines. N,N′-di-Boc-S-methylisothiourea is a commercially available and widely used reagent.[1] For particularly challenging substrates, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea are excellent choices.[1] Additionally, repurposing HATU has emerged as a versatile method for synthesizing pentasubstituted guanidines.[4][5]
Q2: Can I perform the guanylation of my hindered amine in an aqueous solvent?
A2: Yes, certain methods are compatible with aqueous conditions. For example, the guanylation of amines with cyanamide catalyzed by scandium(III) triflate proceeds efficiently in water under mild conditions.[2] This is particularly useful for water-soluble substrates like peptides.
Q3: Are there metal-free alternatives for activating guanylation reactions?
A3: Yes. While many efficient methods rely on metal catalysts, activation can also be achieved using organic reagents. For instance, the use of cyanuric chloride (TCT) to activate di-Boc-thiourea is a metal-free alternative to heavy-metal activators like HgCl₂.[2]
Q4: How can I monitor the progress of my guanylation reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR monitoring, the disappearance of the starting amine signal and the appearance of the product signals can be tracked. For example, in one study, the formation of the product was followed by integrating the signals of the benzylic CH₂ groups in the NMR spectrum.
Data Summary Tables
Table 1: Comparison of Guanylating Reagents for a Model Hindered Amine (4-fluoroaniline)
| Entry | Guanylating Reagent | Solvent | Time (h) | Conversion (%) |
| 1 | HBTU | DMF | 24 | 25 |
| 2 | HCTU | DMF | 24 | 41 |
| 3 | HATU | DMF | 24 | 99 |
| 4 | HATU | ACN | 24 | 99 |
Data adapted from a systematic study on the guanylation of anilines. HBTU, HCTU, and HATU are common peptide coupling reagents repurposed for guanylation.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Guanylation of a Hindered Amine using HATU
This protocol is adapted from a study on the repurposing of amide coupling reagents for guanylation.[5]
-
To a solution of the sterically hindered amine (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M), add HATU (1.2 equiv) and triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired guanidine.
Protocol 2: Scandium(III) Triflate Catalyzed Guanylation in Water
This protocol is based on a method for efficient guanylation in aqueous media.[2]
-
To a solution of the amine (1.0 equiv) and cyanamide (1.5 equiv) in water (0.1 M), add scandium(III) triflate (10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the target guanidine.
Visualizations
Caption: Troubleshooting workflow for low conversion in guanylation reactions.
Caption: Decision tree for selecting a guanylation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine synthesis by guanylation [organic-chemistry.org]
- 3. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Highly Basic Guanidine Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of highly basic guanidine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are highly basic guanidine compounds so difficult to purify using standard methods?
Highly basic guanidine compounds (pKa of the conjugate acid is typically >13) present unique challenges. Their high basicity means they are often protonated and exist as salts.[1] In their free-base form, they are extremely polar and prone to strong interactions with silica gel, leading to poor peak shape, streaking, and often irreversible binding during normal-phase chromatography. Furthermore, they readily absorb atmospheric carbon dioxide to form carbonate salts.[1]
Q2: What are the most common and effective purification strategies for guanidine compounds?
The most successful strategies circumvent the issues caused by high basicity. These include:
-
Salt Formation & Crystallization: Converting the guanidine free base into a salt (e.g., hydrochloride, sulfate, acetate) with a suitable acid often yields a stable, crystalline solid that can be purified by recrystallization.[1][2] This is a highly effective method for removing non-basic impurities.
-
Reverse-Phase HPLC (RP-HPLC): Using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) ensures the guanidine compound remains protonated as a single species (the guanidinium ion). This allows for successful purification on C18 or other reverse-phase columns.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase LC.[3] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[4][5] Basic modifiers are often added to the co-solvent to improve peak shape for highly basic compounds.
-
Ion Exchange Chromatography: This technique separates molecules based on their charge and can be effective for purifying guanidinium salts.[6]
Q3: How does forming a salt help with purification?
Forming a salt of a guanidine compound is a powerful purification technique for several reasons:
-
Induces Crystallinity: Guanidine free bases are often oils or amorphous solids, whereas their salts are typically crystalline. Crystallization is a highly selective purification process that can yield material of very high purity.
-
Modifies Solubility: Salt formation drastically changes the compound's solubility profile. For instance, a guanidinium salt might be soluble in a hot solvent but sparingly soluble at room temperature, allowing for purification by recrystallization.[7]
-
Stabilizes the Compound: The guanidinium ion is generally more stable than the free base, which can be susceptible to degradation, especially at high temperatures.[8]
Q4: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for basic compounds like guanidines?
SFC offers several key advantages over traditional HPLC for purifying basic compounds:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than in HPLC, significantly reducing purification times.[4]
-
Reduced Solvent Usage: The primary mobile phase is CO2, which is vented off after the separation, drastically reducing the volume of organic solvent requiring evaporation.[5]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to RP-HPLC, making it a valuable tool when other methods fail.
-
Improved Peak Shape: For basic compounds, SFC with alcohol co-solvents and basic additives (e.g., diethylamine) can produce sharper peaks and better resolution than normal-phase chromatography.
Section 2: Troubleshooting Guide
Q1: My guanidine compound is streaking badly or sticking to my silica gel column. What can I do?
This is the most common problem with guanidines on silica. The highly basic guanidine group interacts very strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Switch to a different technique: Avoid standard silica gel chromatography. Your best options are RP-HPLC (with acid), SFC, or salt crystallization.
-
Modify the Mobile Phase: If you must use silica, you must add a basic modifier to the mobile phase to compete with your compound for binding sites on the silica.
-
Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to your solvent system (e.g., DCM/Methanol).
-
For very basic compounds, a small amount of ammonium hydroxide in the mobile phase can be effective, but this may affect compound stability.
-
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a treated silica gel, such as an amine-functionalized or diol-functionalized column.
Q2: I have very low recovery of my compound after purification. What are the likely causes?
Low recovery can stem from several issues depending on the method used.
Potential Causes & Solutions:
-
Irreversible Binding (Chromatography): Your compound may be permanently stuck to the column. This is common on silica gel. Solution: Elute the column with a very strong, basic solvent system (e.g., DCM/MeOH/NH4OH 80:20:2) to try and recover the material. For future runs, use a more suitable technique like RP-HPLC or SFC.
-
Precipitation on Column: The compound may be precipitating on the column if the mobile phase is a poor solvent for it. Solution: Ensure your compound is fully dissolved in the mobile phase or a small amount of a strong solvent (like DMSO) before loading.
-
Decomposition: Guanidines can be unstable under certain conditions. Solution: Check the pH and temperature of your purification. Avoid excessively high temperatures or strongly acidic/basic conditions unless you have confirmed your compound's stability.[8]
-
Loss During Workup: If purifying via salt formation, your salt may have some solubility in the wash solvent. Solution: Use ice-cold wash solvents and minimize the volume used. Ensure you have chosen an appropriate counter-ion that forms a poorly soluble salt.
Q3: I am trying to crystallize my guanidinium salt, but it keeps oiling out or won't crystallize. What should I try?
Crystallization can be challenging. Here are some steps to troubleshoot the process.
Solutions:
-
Solvent System: The choice of solvent is critical. You may need to screen various solvents or solvent/anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Acetone). The ideal system dissolves your salt when hot but not when cold.
-
Control Cooling Rate: Crashing a compound out of solution by cooling it too quickly is a common cause of oiling. Try letting the solution cool slowly to room temperature and then placing it in the fridge or freezer.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Adjust pH: For guanidinium salts, ensuring the solution is sufficiently acidic (pH 1-3) can sometimes promote crystallization by preventing equilibrium with the more soluble free base.[7]
-
Purity: Impurities can inhibit crystallization. Try another purification step (e.g., a quick filtration through a silica plug with a modified mobile phase) before attempting to crystallize.
Q4: My compound is decomposing during purification. How can I prevent this?
Compound stability is a major concern, especially with multifunctional molecules.
Potential Causes & Solutions:
-
Thermal Instability: Some guanidine compounds can decompose at elevated temperatures.[8] Solution: Avoid high heat. If using chromatography, run at room temperature. When evaporating solvents, use a rotary evaporator with a low-temperature water bath.
-
pH Instability: Guanidines can hydrolyze to urea under certain pH conditions, particularly when heated in aqueous solutions.[1] Solution: Perform stability studies on a small scale at different pH values before scaling up your purification. Buffer your mobile phases if necessary.
-
Oxidative Degradation: If other sensitive functional groups are present, they may be degrading. Solution: Keep samples under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Section 3: Data Summary & Visualization
Comparison of Purification Techniques
The following table summarizes typical outcomes for purifying a model guanidine compound, highlighting the trade-offs between different methods.
| Purification Method | Typical Purity | Typical Yield | Speed | Key Advantage | Key Disadvantage |
| Silica Gel Chromatography (with modifier) | 85-95% | 40-70% | Medium | Accessible | Risk of low yield and peak tailing |
| Salt Crystallization | >99% | 70-90% | Slow | Excellent for high purity | Requires a crystallizable salt |
| Reverse-Phase HPLC (Acidic Mobile Phase) | >98% | 80-95% | Slow-Medium | High resolution and recovery | Requires solvent removal from fractions |
| Supercritical Fluid Chromatography (SFC) | >98% | 85-98% | Fast | High speed and low solvent waste | Requires specialized equipment[3] |
Visual Workflows
A logical approach is crucial for selecting the right purification strategy. The diagrams below illustrate the decision-making process and the fundamental chemistry involved.
Caption: Decision tree for selecting a guanidine purification strategy.
Caption: Equilibrium between guanidine free base and its protonated salt form.
Section 4: Key Experimental Protocols
Protocol 1: Purification via Salt Formation and Crystallization
This protocol describes the general steps to form a hydrochloride (HCl) salt and purify it by crystallization.
-
Dissolution: Dissolve the crude guanidine free base (1.0 eq) in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate, or methanol).
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring. Add approximately 1.0 to 1.1 equivalents of the acid. A precipitate (the guanidinium salt) should form immediately.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.
-
Crystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a crystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat gently until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator overnight.
-
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol provides a starting point for purifying guanidine compounds on a preparative RP-HPLC system.
-
Sample Preparation: Dissolve the crude guanidine compound in a suitable solvent (e.g., Water/Acetonitrile 50:50, or DMSO if solubility is low) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Degas both solvents thoroughly by sparging with helium or sonicating under vacuum.
-
-
Chromatography Conditions (Scouting Run):
-
Column: C18, 5 µm particle size (analytical scale, e.g., 4.6 x 150 mm).
-
Flow Rate: 1 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
-
Optimization and Scale-Up:
-
Based on the scouting run, optimize the gradient to achieve good separation between your product and impurities.
-
Transfer the method to a preparative scale column, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection and Isolation: Collect the fractions containing the pure product. Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure guanidinium trifluoroacetate salt.
References
- 1. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4157348A - Process for preparing guanidine - Google Patents [patents.google.com]
- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Stability studies of 4-Hydroxypiperidine-1-carboximidamide under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxypiperidine-1-carboximidamide. The information is designed to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying the stability of this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1] For this compound, a systematic approach involving hydrolysis, oxidation, and thermal stress is recommended. The conditions should be more severe than the standard accelerated stability testing conditions.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented, based on its structure, the primary points of instability are likely the carboximidamide (guanidine) group and the secondary amine within the piperidine ring. The guanidine group can be susceptible to hydrolysis, leading to the formation of a urea derivative and ammonia. The piperidine ring itself is generally stable, but under harsh conditions, oxidation or ring-opening reactions could occur.
Q3: How can I analyze the degradation products of this compound?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Q4: What are some common issues encountered when developing an HPLC method for this compound?
A4: Common challenges include poor peak shape, inadequate resolution between the parent peak and degradation products, and lack of a suitable chromophore for UV detection. The carboximidamide group provides some UV absorbance, but derivatization might be necessary for enhanced sensitivity.[4] Optimizing the mobile phase composition (including pH and organic modifier), column chemistry, and temperature is key to resolving these issues.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation in Solution
-
Symptom: Significant loss of the parent compound is observed shortly after preparing a solution, even under ambient conditions.
-
Possible Causes:
-
pH of the solvent: The stability of the carboximidamide group can be highly pH-dependent.
-
Presence of contaminants: Trace amounts of acids, bases, or metal ions in the solvent can catalyze degradation.
-
Light sensitivity: While not always expected, some compounds are photolabile.
-
-
Troubleshooting Steps:
-
pH Analysis: Measure the pH of the solution. Prepare solutions in a range of buffered pH values (e.g., pH 3, 7, and 9) to identify the optimal pH for stability.
-
Solvent Purity: Use high-purity, HPLC-grade solvents and freshly prepared buffers.
-
Photostability Check: Prepare a solution and divide it into two portions. Expose one to ambient light and protect the other from light. Analyze both samples after a set period to assess for photodegradation.
-
Issue 2: Mass Imbalance in Forced Degradation Studies
-
Symptom: The sum of the peak areas of the parent compound and all observed degradation products is significantly less than the initial peak area of the parent compound.
-
Possible Causes:
-
Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.
-
Formation of volatile degradants: Volatile byproducts may be lost from the sample.
-
Precipitation of degradants: Degradation products may be insoluble in the sample solvent.
-
Adsorption to container surfaces: The compound or its degradants may adsorb to the walls of the sample vial.
-
-
Troubleshooting Steps:
-
Use of a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with the UV detector.
-
Headspace Analysis: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.
-
Solubility Assessment: Visually inspect the sample for any precipitates. If precipitation is observed, try a different solvent or a mixture of solvents to dissolve all components.
-
Vial Selection: Use silanized or low-adsorption vials to minimize surface interactions.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stress conditions. A concentration of 1 mg/mL is often recommended for such studies.[1]
| Stress Condition | Reagent/Condition | Temperature | Time Points (hours) | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 | If significant degradation is observed early, milder conditions (e.g., lower temperature or acid concentration) should be used. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 | The carboximidamide group may be particularly sensitive to base-catalyzed hydrolysis. |
| Oxidative | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 | If no degradation is seen, the concentration of H₂O₂ can be increased. |
| Thermal | Dry Heat | 80°C | 24, 48, 72 | The solid drug substance should be exposed to heat. |
| Photolytic | UV and Visible Light | Room Temperature | 24, 48, 72 | Solutions should be exposed to a calibrated light source as per ICH Q1B guidelines. |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Guanidine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of guanidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Guanidinylated Product
Q: My solid-phase guanidinylation reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in solid-phase guanidinylation can stem from several factors, from reagent choice to reaction conditions. Here's a breakdown of common causes and their solutions:
-
Inefficient Guanidinylating Reagent: The choice of guanidinylating reagent is critical and its reactivity can be influenced by steric hindrance of the amine on the solid support.[1] Some reagents are known to have limitations; for instance, 1H-pyrazole-1-carboxamidine can fail to completely guanidinylate resin-bound amines, even with prolonged reaction times and in large excess.[1]
-
Solution: Consider using a more reactive guanidinylating reagent. N,N'-di-Boc-N''-triflylguanidine has been shown to be highly effective, providing excellent yields of the monoguanidinylated product.[1] Alternatively, reagents like N,N'-di-Z-S-methylisothiourea and N,N'-di-Z(2-Cl)-S-methylisothiourea have demonstrated good results, particularly under microwave conditions.[2]
-
-
Poor Resin Swelling: The solid support must be adequately swollen for the reagents to diffuse and react effectively.[3][4] Solvents with poor swelling effects can lead to incomplete or failed reactions.[5][6] For example, using ethanol (EtOH) alone can result in inefficient reactions due to poor resin swelling.[6]
-
Solution: Choose a solvent that ensures good resin swelling. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[1][7] If a co-solvent is necessary, ensure the primary solvent maintains good swelling properties. For instance, a mixture of EtOH and DMF can be used to balance reactivity and resin swelling.[6]
-
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate reagent equivalents.
-
Solution: Monitor the reaction progress using analytical techniques like the Kaiser test to check for the presence of free amines.[8] If the reaction is incomplete, extend the reaction time or consider increasing the temperature (e.g., using microwave-assisted synthesis).[2] Increasing the equivalents of the guanidinylating reagent and any activators can also drive the reaction to completion.[1]
-
Issue 2: Presence of Side Products and Impurities
Q: My final product is contaminated with significant impurities. What are the common side reactions in solid-phase guanidinylation and how can I minimize them?
A: Side reactions are a common challenge. Identifying the nature of the impurity is key to addressing the root cause.
-
Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine of the peptide, leading to a guanidinylated side product that terminates chain elongation.[9][10]
-
Solution: To avoid this, pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[9]
-
-
Self-Condensation of Reagent: Some guanidinylating reagents, like 1H-pyrazole-1-carboxamidine, can undergo self-condensation, leading to impurities.[1]
-
Solution: Use the reagent in a freshly prepared solution and consider alternative reagents if this side reaction is prevalent.
-
-
Formation of S-aminoisothiourea: When using thiourea derivatives with activators like Mukaiyama's reagent, the resin-bound amine may react with the thiourea via the sulfur atom, forming an undesired S-aminoisothiourea byproduct.[1]
-
Solution: Optimizing the activator can mitigate this. For example, using N-iodosuccinimide (NIS) as an activator with N,N'-di-Boc-thiourea has been shown to yield better results than Mukaiyama's reagent.[1]
-
-
Side Reactions During Cleavage: The cleavage and deprotection step, often using trifluoroacetic acid (TFA), can generate reactive cationic species that modify sensitive amino acid residues.[11][12]
Issue 3: Difficulties with Cleavage and Deprotection
Q: I am having trouble cleaving my guanidinylated peptide from the resin or observing incomplete deprotection. What could be the issue?
A: Cleavage and deprotection are critical final steps that can be problematic.
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin, leading to low recovery.
-
Solution: Ensure the cleavage cocktail is freshly prepared with high-quality reagents.[11] The duration of the cleavage reaction is also important; for some protecting groups, extended cleavage times may be necessary.[12] For acid-labile resins, it is crucial to continually remove the detached peptide by using a flow method rather than performing the reaction in a static flask.[12]
-
-
Incomplete Deprotection: Residual protecting groups on the guanidine moiety or other amino acid side chains can lead to a heterogeneous product.
-
Solution: The choice of protecting group on the guanidinylating reagent is important. Some protecting groups, like Boc, are readily removed with TFA, while others may require harsher conditions or different deprotection strategies (e.g., hydrogenolysis for Cbz groups).[2][13] If incomplete deprotection is suspected, repeating the cleavage with a fresh cocktail or extending the reaction time can be effective.[12]
-
-
Precipitation of Peptide: The cleaved peptide may precipitate out of the cleavage cocktail.
-
Solution: After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. If the peptide is difficult to handle, lyophilization from an acetic acid solution can yield a more manageable acetate salt.[11]
-
Data Presentation: Comparison of Guanidinylating Reagents
| Reagent | Activator/Co-reagent | Solvent | Typical Conditions | Advantages | Disadvantages |
| N,N'-di-Boc-N''-triflylguanidine | Triethylamine (TEA) | DCM | 1.5 eq reagent, 3 eq TEA, RT, 2h | High yield, clean conversion to monoguanidinylated product.[1] | |
| 1H-pyrazole-1-carboxamidine HCl | Diisopropylethylamine (DIPEA) or TEA | DMF | 5 eq reagent, 5 eq base, 50°C, 16h | Commercially available. | Often requires large excess, can result in incomplete conversion and self-condensation.[1] |
| N,N'-di-Boc-thiourea | Mukaiyama's reagent or N-iodosuccinimide (NIS) | DCM/Pyridine | 1.5 eq thiourea, 1.5 eq activator, RT, 2h | Efficacy depends on steric hindrance and solvent; potential for side reactions with the activator.[1] | |
| HATU | DIPEA or Collidine | DMF | 2-4.5 eq reagent, 4-9 eq base, RT | Can be used for direct guanidinylation. | Can lead to guanidinylation of the N-terminus as a side reaction in peptide synthesis.[9][10][14] |
| AgNO₃ (with thiourea) | DBU | DMF | 2 eq AgNO₃, 2 eq DBU, RT | Mild conditions applicable to solid-phase synthesis.[5] | Residual silver salts can be difficult to remove.[5] |
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine
This protocol is adapted from a method demonstrated to be highly efficient for the guanidinylation of resin-bound amines.[1]
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 20 minutes, then remove the solvent by filtration.
-
Reagent Preparation: Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (1.5 equivalents relative to resin loading) and triethylamine (TEA) (3.0 equivalents) in DCM.
-
Guanidinylation Reaction: Add the reagent solution to the swollen resin and shake the mixture at room temperature for 2 hours.
-
Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the completion of the reaction.
Protocol 2: Guanidinylation using HATU
This protocol describes a general procedure for using HATU as a coupling reagent, which can also be adapted for guanidinylation.[7][8]
-
Resin Preparation: Ensure the N-terminal amine on the solid support is deprotected and washed.
-
Reagent Preparation: In a separate vessel, dissolve the amine to be guanidinylated (if in solution) or have the resin-bound amine ready. In another vessel, dissolve HATU (2.0 equivalents) and DIPEA (4.0 equivalents) in DMF.
-
Guanidinylation Reaction: Add the HATU/DIPEA solution to the amine. If performing a standard peptide coupling that risks N-terminal guanidinylation, pre-activate the carboxylic acid with HATU/DIPEA for 5 minutes before adding to the resin.[10] For direct guanidinylation of a resin-bound amine, add the HATU/DIPEA solution directly to the resin. Mix for 10-60 minutes.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative result (no color change) indicates the absence of free primary amines.
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF.
Visualizations
Troubleshooting Workflow for Low Guanidinylation Yield
References
- 1. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Scalable Synthesis of 4-Hydroxypiperidine-1-carboximidamide for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Hydroxypiperidine-1-carboximidamide.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A1: A common and scalable approach involves a two-step process:
-
Guanylation: Reaction of 4-hydroxypiperidine with a protected guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This reagent is favored for its high reactivity and the stability of the resulting protected product.[1][2]
-
Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the final product, typically as a hydrochloride salt.[3][4][5][6]
Q2: Why is the hydrochloride salt of this compound often the final product?
A2: The guanidine functional group is strongly basic.[7] Isolating the compound as a hydrochloride salt improves its stability, crystallinity, and handling properties, which is particularly important for preclinical studies.
Q3: What are the critical parameters to control during the guanylation step?
A3: Key parameters include reaction temperature, stoichiometry of reactants, and choice of solvent. The reaction of secondary amines with pyrazole-based guanylating agents can be slower than with primary amines, so extended reaction times or moderate heating may be necessary.[8]
Q4: Are there specific safety precautions for handling guanylating agents?
A4: Yes, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be handled with care. It is advisable to open the container in a fume hood as pressure may develop. It should be stored at low temperatures (≤ -4 °C) and contact with acids in a closed container should be avoided. The toxicological properties are not fully known, but pyrazole itself is a suspected teratogen.[1]
Q5: What is the relevance of this compound in preclinical studies?
A5: Guanidine-containing compounds have a wide range of biological activities.[9] Derivatives of piperidine are also of significant interest in medicinal chemistry.[9] Specifically, guanidinopiperidine moieties are being explored in the development of novel therapeutics, including natriuretic peptide analogues for cardiovascular diseases.[10][11][12]
Troubleshooting Guides
Problem 1: Low Yield in the Guanylation Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time or slightly increase the temperature if the starting material is still present. |
| Suboptimal stoichiometry | Ensure accurate measurement of 4-hydroxypiperidine and the guanylating agent. A slight excess of the guanylating agent may be beneficial. |
| Inactive guanylating agent | Use a fresh batch of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Ensure it has been stored correctly at low temperatures.[1] |
| Steric hindrance of the secondary amine | For sterically hindered amines, the reaction can be slow. Consider longer reaction times or a more reactive guanylating agent if yields remain low.[8] |
Problem 2: Incomplete Deprotection of the Boc Groups
| Potential Cause | Troubleshooting Step |
| Insufficient acid concentration or reaction time | Increase the reaction time with the acidic solution (e.g., 4M HCl in dioxane). Monitor the deprotection by TLC or LC-MS until the protected intermediate is fully consumed.[3] |
| Inappropriate deprotection reagent | While TFA/DCM is a common deprotection cocktail, 4M HCl in dioxane is also a very effective alternative.[3] |
| Scavenging of acid by the guanidine group | The basicity of the guanidine can neutralize some of the acid. Ensure a sufficient excess of the acidic reagent is used. |
Problem 3: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| t-butylation of the product during deprotection | The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites.[5] Add a scavenger, such as anisole or thioanisole, to the deprotection mixture to trap the t-butyl cations. |
| O-alkylation of the hydroxyl group | While less common, ensure that the reaction conditions for guanylation are not overly harsh to promote side reactions at the hydroxyl group. |
| Unreacted starting materials | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
Problem 4: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Step |
| High polarity of the final product | The final hydrochloride salt is likely to be highly polar and water-soluble. Avoid aqueous workups if possible after deprotection. Trituration with a non-polar solvent like diethyl ether or hexane can help to precipitate the product. |
| Residual starting materials or byproducts | If the product is an oil, purification by column chromatography on silica gel may be challenging due to its polarity. Consider using reversed-phase chromatography or ion-exchange chromatography.[4] |
| Product is not crystallizing | Attempt to form the salt with different acids (e.g., HBr, methanesulfonic acid) to induce crystallization. Ensure the product is free of solvent residues. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-di-Boc-4-hydroxypiperidine-1-carboximidamide
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., chloroform or THF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).[2]
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected product as a solid.
Protocol 2: Synthesis of this compound Hydrochloride
-
Dissolve the N,N'-di-Boc-4-hydroxypiperidine-1-carboximidamide (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture.[4]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon complete deprotection, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Guanidine derivatives in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natriuretic peptide analogues with distinct vasodilatory or renal activity: integrated effects in health and experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Protecting Groups from Guanidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of guanidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Boc-protected guanidine deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete removal of the tert-butyloxycarbonyl (Boc) group from a guanidine moiety is a frequent issue. The primary reasons often revolve around insufficient acid strength, suboptimal reaction time, or the presence of interfering functional groups.
Troubleshooting Steps:
-
Increase Acid Concentration or Strength: Standard conditions often involve Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If deprotection is sluggish, consider using a higher concentration of TFA (e.g., from 50% to 95% in DCM) or even neat TFA. For particularly stubborn Boc groups, stronger acids like HF or TMSOTf can be employed, though these require special handling precautions.
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some substrates may require longer reaction times than initially anticipated. It is advisable to perform a time-course experiment to determine the optimal duration.
-
Optimize Scavengers: During acid-mediated deprotection, the liberated tert-butyl cation can re-alkylate sensitive residues like tryptophan or methionine. The use of scavengers such as triisopropylsilane (TIS) or water is crucial to trap these carbocations. Ensure an adequate amount of scavenger is present in the reaction mixture.
-
Consider Milder, Alternative Methods: If strong acid conditions are detrimental to your molecule, milder methods can be attempted. Heating in formic acid or hexafluoroisopropyl alcohol has been reported to be effective for some substrates.[1] Another mild option is using TMSOTf with 2,6-lutidine in DCM.[1]
2. I am observing side reactions during the deprotection of my Pbf/Pmc/Mtr-protected arginine residue. How can I minimize these?
Sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are commonly used for arginine. Their removal under acidic conditions can generate reactive sulfonyl species that may lead to side reactions, particularly sulfonation of tryptophan residues.
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers is critical. A common cleavage cocktail for these groups is TFA with scavengers like water, TIS, and ethanedithiol (EDT). EDT is particularly effective at scavenging the species that can modify tryptophan.
-
Protect Tryptophan with a Boc Group: To completely prevent sulfonation of the indole side chain of tryptophan, it is highly recommended to use Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during peptide synthesis.[2][3]
-
Optimize Cleavage Time: The Mtr group is significantly more acid-labile than Pmc or Pbf, and its complete removal can take several hours.[2][3] It is important to monitor the deprotection by HPLC to avoid prolonged exposure of the peptide to the harsh acidic conditions, which can exacerbate side reactions. A compromise may be necessary between complete deprotection and minimizing side product formation.
-
Alternative Cleavage Reagents: For peptides containing multiple Arg(Mtr) residues, cleavage with trimethylsilyl bromide (TMSBr) in the presence of thioanisole and TFA has been shown to be a rapid and clean alternative, deprotecting multiple residues in as little as 15 minutes and reducing the risk of tryptophan modification.[2]
3. How can I achieve orthogonal deprotection of a guanidine protecting group in the presence of other sensitive protecting groups?
Orthogonal deprotection allows for the selective removal of one protecting group without affecting others. This is crucial in the synthesis of complex molecules.
Orthogonal Deprotection Strategies:
-
Acid-Labile vs. Base-Labile Groups: A common strategy is to use protecting groups with different labilities. For instance, a Boc-protected guanidine (acid-labile) can be selectively deprotected in the presence of an Fmoc-protected amine (base-labile).
-
Hydrogenolysis-Labile Groups: The Carbobenzyloxy (Cbz) group is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This method is orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.
-
Specialized Protecting Groups:
Quantitative Data on Guanidine Deprotection
The following tables summarize common conditions for the removal of various guanidine protecting groups.
| Protecting Group | Reagent(s) | Solvent(s) | Typical Time | Typical Yield | Notes |
| Boc | 50-95% TFA | DCM | 0.5 - 2 h | >90% | Scavengers (e.g., TIS, water) are recommended. |
| Fmoc | 20% Piperidine | DMF | 10 - 30 min | >95% | Standard for solid-phase peptide synthesis. |
| Cbz | H₂, 10% Pd/C | Methanol, Ethanol, or THF | 1 - 16 h | >90% | Orthogonal to acid- and base-labile groups. |
| Pbf/Pmc | 95% TFA, Scavengers | - | 0.5 - 2 h | Variable | Scavengers (water, TIS, EDT) are crucial. |
| Mtr | TFA, Phenol (5% w/w) | - | 2 - 8 h | Variable | Slower removal than Pbf/Pmc; monitor by HPLC. |
| Tos | HF or TMSOTf | Thioanisole | 1 h | Variable | Requires strong acid conditions. |
| Trifluoroacetyl | Mild Base (e.g., Piperidine) | - | Variable | Good | Orthogonal to Boc and Cbz.[4] |
Yields are highly substrate-dependent and the provided values are indicative.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of Boc-Guanidine
-
Dissolve the Boc-protected compound in a minimal amount of Dichloromethane (DCM).
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dissolved compound (typically 10 mL per gram of substrate).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS or TLC.
-
Once the deprotection is complete, concentrate the solution under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, wash with cold ether, and dry under vacuum.
Protocol 2: Standard Piperidine-Mediated Deprotection of Fmoc-Guanidine (on solid support)
-
Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes at room temperature.
-
Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Drain the resin and wash thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Hydrogenolysis of Cbz-Guanidine
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or THF.
-
Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10 mol% of Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (usually via a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS). This can take from 1 to 16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the guanidinylation of chiral amines
Welcome to the Technical Support Center for the guanidinylation of chiral amines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to perform this critical transformation while preserving the stereochemical integrity of their molecules. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide: Preventing Racemization
Encountering racemization during the guanidinylation of a chiral amine can be a significant setback. This guide provides a systematic approach to troubleshooting and mitigating the loss of stereochemical purity.
| Observation | Potential Cause | Recommended Action |
| Significant racemization detected in the final product. | Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy for epimerization at the chiral center. | - Lower the reaction temperature: Attempt the reaction at 0 °C or even lower temperatures (e.g., -20 °C). - Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times. |
| Strongly Basic Conditions: The presence of a strong base can facilitate the abstraction of the alpha-proton, leading to a planar intermediate that can be protonated from either face, causing racemization.[1] | - Use a weaker, sterically hindered base: Instead of strong bases like DBU or triethylamine, consider using a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1] - Use the minimum necessary amount of base: Perform a stoichiometry optimization to find the lowest effective concentration of the base. | |
| Inappropriate Guanidinylating Reagent: Some guanidinylating reagents are more prone to causing side reactions, including racemization, due to their reactivity or the byproducts they generate. | - Select a milder guanidinylating reagent: Consider using reagents known for their mild reaction conditions, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or other protected pyrazole-carboxamidines. - Protecting group strategy: The choice of protecting groups on the guanidinylating reagent can influence its reactivity and the stability of intermediates. Boc-protected reagents are common and often offer a good balance of reactivity and stability. | |
| Inconsistent levels of racemization between batches. | Variability in Reagent Quality or Handling: Moisture or impurities in solvents and reagents can affect the reaction pathway and contribute to side reactions. | - Use anhydrous solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon). - Verify reagent purity: Use reagents from reputable suppliers and consider purification if quality is uncertain. |
| Inconsistent temperature control: Fluctuations in the reaction temperature can lead to variable rates of racemization. | - Maintain strict temperature control: Use a reliable cooling bath and monitor the internal reaction temperature throughout the process. | |
| Racemization observed with specific amino acid derivatives. | Substrate-Specific Susceptibility: Amino acids with certain side chains, such as histidine and cysteine, are known to be more prone to racemization during activation steps in peptide synthesis, a principle that may extend to guanidinylation.[2] | - Optimize conditions specifically for the substrate: If working with a sensitive chiral amine, dedicate more time to optimizing the reaction conditions (temperature, base, reagent) for that specific substrate. - Consider alternative synthetic routes: If racemization remains a persistent issue, it may be necessary to explore different points in the synthetic pathway for the guanidinylation step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the guanidinylation of a chiral amine?
A1: The most common mechanism for racemization at the α-carbon of a chiral amine involves the abstraction of the proton at the stereocenter by a base.[1] This deprotonation results in the formation of a planar, achiral carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers. Factors that stabilize this intermediate, such as electron-withdrawing groups, can increase the propensity for racemization.
Q2: How does the choice of base impact the level of racemization?
A2: The choice of base is critical in controlling racemization. Stronger bases and those with less steric hindrance, like triethylamine, are more likely to cause racemization because they can more readily deprotonate the chiral center.[1] It is generally recommended to use weaker, sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize this side reaction.[1]
Q3: Are there "racemization-free" guanidinylating reagents?
A3: While no chemical reaction is entirely free of side products, several guanidinylating reagents are designed to react under mild conditions, which significantly reduces the risk of racemization. Reagents such as N,N'-bis(Boc)-S-methylisothiourea and 1H-Pyrazole-1-carboxamidine derivatives are often preferred for their high reactivity under mild conditions, which allows for lower reaction temperatures and shorter reaction times, thereby preserving stereochemical integrity. The key is to select a reagent that allows for efficient guanidinylation under conditions that do not favor the epimerization of the chiral center.
Q4: Can the protecting groups on the guanidinylating reagent influence stereoselectivity?
A4: Yes, the protecting groups on the guanidinylating reagent play a crucial role. They modulate the reactivity of the reagent and can influence the stability of any intermediates formed during the reaction. Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common protecting groups. The choice of protecting group can affect the conditions required for the guanidinylation and subsequent deprotection steps. It is important to choose a protecting group strategy that is compatible with the overall synthetic route and avoids harsh conditions that could induce racemization.
Q5: At what temperature should I run my guanidinylation reaction to avoid racemization?
A5: It is highly recommended to start with low temperatures. A common starting point is 0 °C. If racemization is still observed, the temperature should be lowered further, for instance, to -20 °C or even -78 °C, although this may slow down the reaction rate. Monitoring the reaction progress is crucial to find the optimal balance between reaction time and the preservation of stereochemistry. In some cases, microwave-assisted synthesis at controlled low temperatures has been shown to reduce reaction times and limit racemization.[3]
Q6: How can I accurately determine the extent of racemization?
A6: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the ratio of enantiomers.
Experimental Protocols
General Protocol for Guanidinylation of a Chiral Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral primary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the chiral primary amine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the guanidinylating reagent to the amine solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.
Diagrams
Caption: Base-induced racemization pathway for a chiral amine.
Caption: A typical workflow for minimizing racemization.
References
Addressing solubility issues of guanidinylated peptides and small molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of guanidinylated peptides and small molecules. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does guanidinylation often lead to solubility problems?
A1: Guanidinylation, the process of converting primary amines into guanidinium groups, can significantly alter a molecule's physicochemical properties. While the introduction of a positively charged guanidinium group can sometimes enhance solubility, it can also lead to issues such as:
-
Aggregation: The planar structure of the guanidinium group can promote intermolecular hydrogen bonding and π-π stacking, leading to self-association and aggregation, particularly in hydrophobic peptides.[1]
-
Counter-ion Effects: The solubility of the guanidinylated molecule is highly dependent on the counter-ion present.[2][3][4] Some counter-ions can lead to the formation of less soluble salts.
-
Secondary Structure Formation: In peptides, the introduction of multiple guanidinium groups can influence the formation of secondary structures like beta-sheets, which are prone to aggregation.[1]
Q2: How does a guanidinium group compare to a primary amine in terms of its effect on solubility?
A2: A guanidinium group is significantly more basic than a primary amine and is protonated over a much wider pH range. This permanent positive charge can enhance interactions with water. However, the larger, planar, and more rigid nature of the guanidinium group compared to the smaller, more flexible amine group can lead to the aforementioned aggregation issues. The choice between lysine and arginine (which naturally contains a guanidinium group) in a peptide sequence can impact solubility, with some studies suggesting that a higher lysine-to-arginine ratio correlates with increased solubility for some proteins.[5][6] Guanidinylating a lysine residue creates a homoarginine, which may have different solubility properties than arginine itself.
Q3: What is the role of counter-ions in the solubility of my guanidinylated compound?
A3: Counter-ions play a crucial role in the solubility of guanidinylated molecules by forming ion pairs with the positively charged guanidinium group. The nature of the counter-ion can significantly impact the overall solubility of the salt. For instance, guanidinium hydrochloride is a known protein denaturant and can increase the solubility of hydrophobic molecules, while guanidinium sulfate can act as a protein stabilizer.[4] Trifluoroacetate (TFA), a common counter-ion from HPLC purification, can also influence solubility and may need to be exchanged for a more biocompatible or soluble counter-ion like acetate or chloride for certain applications.
Q4: Can I predict the solubility of my guanidinylated peptide?
A4: While precise prediction is challenging, you can estimate the solubility based on the peptide's amino acid composition.[7][8][9] Several online tools can calculate the net charge and hydrophobicity of a peptide, which are key indicators of its likely solubility. For guanidinylated peptides, it is important to consider the added positive charge from the guanidinium groups. Peptides with a high net positive charge and a low content of hydrophobic amino acids are more likely to be soluble in aqueous solutions.
Troubleshooting Guide
Problem: My lyophilized guanidinylated peptide won't dissolve in water.
-
Question: What is the first step if my guanidinylated peptide is insoluble in water?
-
Answer: First, ensure you have allowed the peptide to warm to room temperature before attempting to dissolve it.[10] Then, try gentle agitation or brief sonication.[7][10] If it remains insoluble, the next step depends on the peptide's overall charge. For a basic peptide (which is likely for a guanidinylated peptide), try dissolving it in a dilute acidic solution, such as 10% acetic acid.[7][9][11]
-
-
Question: What if a dilute acid solution doesn't work?
-
Answer: For very hydrophobic or aggregation-prone peptides, you may need to use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first solubilize the peptide, followed by a stepwise addition of your aqueous buffer.[7][10] Be mindful that organic solvents may not be compatible with all experimental assays. For peptides that tend to aggregate, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used, but these are often incompatible with biological systems.[11]
-
-
Question: Could the counter-ion be the issue?
-
Answer: Yes, the counter-ion from synthesis and purification (often TFA) can affect solubility. Consider performing a counter-ion exchange to a more suitable one, such as chloride or acetate.
-
Problem: My guanidinylated peptide precipitates out of solution when I add it to my buffer.
-
Question: Why is my peptide precipitating when I change the buffer?
-
Answer: This is often due to a change in pH that brings the peptide closer to its isoelectric point (pI), the pH at which its net charge is zero and solubility is minimal. Guanidinylated peptides are positively charged at a wide range of pH values, but interactions with buffer components can still lead to precipitation. Also, high concentrations of salts in the buffer can sometimes cause "salting out."
-
-
Question: How can I prevent my peptide from precipitating?
-
Answer: When diluting a peptide stock solution (especially one in an organic solvent), add the peptide solution dropwise to the stirring aqueous buffer.[12] This prevents localized high concentrations that can lead to aggregation and precipitation. Also, ensure your final buffer pH is not close to the peptide's pI.
-
Problem: My guanidinylation reaction is complete, but I'm having trouble purifying the product due to solubility issues.
-
Question: What can I do if my guanidinylated product is insoluble in the purification solvents?
-
Answer: You may need to adjust the solvent system for your purification. For reverse-phase HPLC, this could involve using stronger organic solvents or adding ion-pairing agents. If the product is precipitating on the column, consider using a different stationary phase or adjusting the pH of the mobile phase.
-
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine on a Solid Support
This protocol is adapted from methods for the solid-phase synthesis of guanidinylated peptides.[13][14]
-
Resin Swelling: Swell the peptide-resin carrying the free amine in a suitable solvent like DMF or DCM for 20-30 minutes.
-
Guanidinylation Reaction:
-
Prepare a solution of the guanidinylating reagent (e.g., N,N′-di-Boc-N″-triflylguanidine, 3 equivalents) in an appropriate solvent (e.g., DCM).
-
Add the reagent solution to the swollen resin.
-
Add a base, such as triethylamine (TEA, 4 equivalents), and allow the mixture to react at room temperature with agitation.
-
Monitor the reaction progress using a qualitative test like the Kaiser test to check for the disappearance of the primary amine. The reaction is typically complete within a few hours.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent (e.g., DCM), followed by other solvents like DMF and methanol to remove excess reagents.
-
Cleavage and Deprotection: Cleave the guanidinylated peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., a mixture containing TFA).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a powder.
Protocol 2: Solubility Testing of Guanidinylated Peptides
This protocol provides a systematic approach to testing the solubility of a new guanidinylated peptide.[7][8][9][10][11][15][16]
-
Initial Assessment: Calculate the theoretical net charge of the guanidinylated peptide at neutral pH. Given the guanidinylation, the peptide is expected to be basic.
-
Solvent Screening (use a small aliquot of the peptide for each test):
-
Step 1: Water. Attempt to dissolve a small amount of the peptide in sterile, distilled water. Vortex or sonicate briefly. Observe for clarity.
-
Step 2: Acidic Buffer. If insoluble in water, try a dilute acidic solution, such as 10% acetic acid or 0.1 M citrate buffer at pH 3-4.
-
Step 3: Organic Solvents. If still insoluble, try to dissolve the peptide in a minimal amount of an organic solvent.
-
For most applications, start with DMSO.
-
If the peptide contains cysteine or methionine, which can be oxidized by DMSO, use DMF instead.
-
After dissolution in the organic solvent, slowly add this solution dropwise to a stirring aqueous buffer to achieve the desired final concentration.
-
-
Step 4: Denaturants. For peptides that are highly prone to aggregation and not intended for cellular assays, you can attempt to dissolve them in 6 M guanidine-HCl or 8 M urea.
-
-
Quantitative Assessment (Turbidity Assay):
-
Prepare a stock solution of the peptide in a solvent in which it is highly soluble.
-
Make serial dilutions of the stock solution in the aqueous buffer of interest.
-
Measure the absorbance at 600 nm. An increase in absorbance indicates the formation of insoluble aggregates. The concentration at which the absorbance begins to increase is an indicator of the peptide's solubility limit in that buffer.
-
Quantitative Data
Table 1: Comparison of Guanidinylation Reagents for Solid-Phase Synthesis
| Guanidinylation Reagent | Resin Type | Reaction Time | Outcome | Reference |
| N,N′-di-Boc-N″-triflylguanidine | TentaGel S RAM | < 5 hours | Single desired product | [13] |
| N,N′-di-Boc-N″-triflylguanidine | Rink amide MBHA | < 5 hours | Single desired product | [13] |
| 1H-pyrazole-1-carboxamidine HCl | TentaGel S RAM / Rink amide MBHA | - | Unsatisfactory results | [13] |
| N,N′-di-Boc-thiourea + Mukaiyama's Reagent | TentaGel S RAM / Rink amide MBHA | - | Unsatisfactory results | [13] |
| N,N′-di-Boc-thiourea + N-iodosuccinimide | TentaGel S RAM | 2 hours | Complete reaction | [13] |
| N,N′-di-Boc-thiourea + N-iodosuccinimide | Rink amide MBHA | > 8 hours | Incomplete reaction | [13] |
Visualizations
Caption: Workflow for the synthesis and solubility testing of a guanidinylated peptide.
Caption: Decision tree for troubleshooting the solubility of guanidinylated compounds.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. scribd.com [scribd.com]
- 11. genscript.com [genscript.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to Guanylation Reagents for Chemical Synthesis and Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of an appropriate guanylation reagent is a critical step in the synthesis of guanidinium-containing compounds. This guide provides an objective comparison of commonly used guanylation reagents, supported by experimental data and detailed protocols to aid in your selection process.
The guanidinium group is a key structural motif in a wide array of biologically active molecules and pharmaceuticals due to its ability to form strong, delocalized hydrogen bonds. The synthesis of these molecules relies on the crucial process of guanylation, the addition of a guanidinyl group to a primary or secondary amine. While the hypothetical 4-Hydroxypiperidine-1-carboximidamide represents a potential scaffold, a direct comparative assessment with established reagents is not prevalent in the literature. Therefore, this guide will compare several widely recognized and versatile guanylation reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Triflyl-guanidine (N,N'-Di-Boc-1-triflylguanidine), S-Methylisothiourea, and Cyanamide.
Performance Comparison of Guanylation Reagents
The choice of a guanylation reagent is often a trade-off between reactivity, stability, and substrate scope. The following table summarizes the key performance characteristics of several common reagents based on literature data.
| Reagent | Typical Yields | Substrate Scope | Reaction Conditions | Advantages | Disadvantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 80-95% | Broad; effective for primary and secondary aliphatic and aromatic amines. | Mild (Room temperature to 60 °C), often requires a base (e.g., DIPEA, Et3N). | Stable, commercially available, good functional group tolerance, Boc-protecting groups are easily removable. | Can be slow with sterically hindered amines. |
| Triflyl-guanidine | 90-99% | Very broad; highly effective for even poorly nucleophilic and sterically hindered amines. | Very mild (Room temperature), often does not require a strong base. | Highly reactive, leading to high yields and short reaction times. | Can be less stable than other reagents; the triflyl group can sometimes lead to side reactions. |
| S-Methylisothiourea | 60-85% | Good for primary aliphatic amines. Less effective for aromatic or hindered amines. | Often requires elevated temperatures (50-100 °C) and a base. | Inexpensive and readily available. | Formation of smelly methyl mercaptan byproduct, harsher conditions can limit functional group tolerance. |
| Cyanamide | 40-70% | Primarily used for simple, unhindered primary amines. | Requires a proton source (e.g., acid) and can require elevated temperatures. | Simple, inexpensive, and atom-economical. | Low to moderate yields, limited substrate scope, potential for side reactions and oligomerization. |
Experimental Protocols
Below is a representative experimental protocol for the guanylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a widely used and versatile reagent.
Guanylation of Benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Materials:
-
Benzylamine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 mmol, 1.0 eq) in DCM (10 mL) was added DIPEA (1.5 mmol, 1.5 eq).
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq) was then added, and the reaction mixture was stirred at room temperature for 12-24 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired Boc-protected guanidine.
Visualizing the Selection Process
The selection of an appropriate guanylation reagent is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to selecting a reagent based on the nature of the amine substrate and the desired reaction outcome.
Caption: A decision-making workflow for selecting a guanylation reagent.
General Reaction Mechanism
The guanylation of an amine typically proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the guanylation reagent, followed by the elimination of a leaving group. The use of protecting groups, such as the Boc groups in N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is common to modulate reactivity and prevent side reactions.
In Vitro Bioactivity of 4-Hydroxypiperidine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of various 4-hydroxypiperidine analogs. The data presented is compiled from multiple studies to offer insights into their potential as analgesic, anti-inflammatory, and antioxidant agents.
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have been extensively studied for their therapeutic potential, revealing a broad spectrum of activities. This guide summarizes key in vitro findings to facilitate the comparison of these analogs and aid in the development of new therapeutic agents.
Analgesic Activity
The analgesic potential of 4-hydroxypiperidine analogs is often evaluated through their interaction with opioid receptors, particularly the mu (µ)-opioid receptor, a key target for pain management.
Mu (µ)-Opioid Receptor Binding Affinity
The binding affinity of a compound to the µ-opioid receptor is a crucial indicator of its potential analgesic efficacy. The table below compares the binding affinities (Ki values) of several 4-anilidopiperidine analogs, which incorporate the 4-hydroxypiperidine moiety. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | µ-Opioid Receptor Ki (nM) | Reference |
| Analog 1 | N-(1-(2-phenethyl)piperidin-4-yl)-N-phenylacetamide | 47 | [1] |
| Analog 2 | N-(1-(3-phenylpropyl)piperidin-4-yl)-N-phenylacetamide | 89 | [1] |
| Analog 3 | N-(1-(4-phenylbutyl)piperidin-4-yl)-N-phenylacetamide | 150 | [1] |
Experimental Protocol: µ-Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Membranes: Membranes are prepared from cells expressing the human µ-opioid receptor.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Signaling Pathway: Mu-Opioid Receptor Activation
Activation of the µ-opioid receptor by an agonist, such as a potent 4-hydroxypiperidine analog, initiates a signaling cascade that ultimately leads to an analgesic effect. This involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Activation of the µ-opioid receptor by a 4-hydroxypiperidine analog.
Anti-inflammatory Activity
The anti-inflammatory properties of 4-hydroxypiperidine analogs are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to scavenge free radicals.
Inhibition of Platelet Aggregation
Certain 4-hydroxypiperidine derivatives have been shown to inhibit platelet aggregation, a process linked to inflammation and thrombosis. The inhibitory concentrations (IC50) for a series of 4-(4'-bromophenyl)-4-piperidinol derivatives are presented below.
| Compound ID | R Group | IC50 (mM) for Platelet Aggregation Inhibition | Reference |
| PD3 | 4-Nitrophenacyl | 80 | [2] |
| PD5 | 2,4-Dimethoxyphenacyl | 0.06 | [2] |
| Aspirin (Standard) | - | 0.15 | [2] |
Experimental Protocol: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an aggregating agent.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged to obtain PRP.
-
Incubation: The PRP is incubated with either the test compound or a vehicle control.
-
Induction of Aggregation: An aggregating agent (e.g., platelet-activating factor) is added to the PRP to induce aggregation.
-
Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the transmittance increases.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control. The IC50 value is then determined.[2]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
The inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism for anti-inflammatory drugs. By blocking COX-2, 4-hydroxypiperidine analogs can prevent the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by a 4-hydroxypiperidine analog.
Antioxidant Activity
The ability of 4-hydroxypiperidine analogs to act as antioxidants is typically evaluated by their capacity to scavenge free radicals.
DPPH Radical Scavenging Activity
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The DPPH solution is mixed with various concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The concentration of the test compound that scavenges 50% of the DPPH radicals (IC50) is determined.
Workflow: In Vitro Bioactivity Screening
The general workflow for screening 4-hydroxypiperidine analogs for their in vitro bioactivity is outlined below.
Caption: General experimental workflow for in vitro bioactivity screening.
Conclusion
This guide provides a comparative overview of the in vitro bioactivity of 4-hydroxypiperidine analogs, focusing on their analgesic, anti-inflammatory, and antioxidant potential. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design and evaluation of novel therapeutic agents based on the versatile 4-hydroxypiperidine scaffold. Further comprehensive studies directly comparing a wide range of analogs are warranted to establish more definitive structure-activity relationships.
References
Solution-Phase vs. Solid-Phase Guanidinylation: A Head-to-Head Comparison for Researchers
For researchers and professionals in drug development and chemical biology, the introduction of a guanidinium group can be a critical step in modifying peptides and small molecules to enhance their biological activity.[1][2] This functional group, with its strong basicity and ability to form multiple hydrogen bonds, plays a significant role in molecular recognition.[3] The choice between solution-phase and solid-phase synthesis for guanidinylation is a crucial decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Solution-Phase Guanidinylation | Solid-Phase Guanidinylation |
| Principle | Reactants are dissolved in a solvent. | One reactant is immobilized on a solid support (resin). |
| Purification | Requires standard organic chemistry techniques (e.g., chromatography, extraction, crystallization).[4] | Simplified purification by washing the resin to remove excess reagents and byproducts.[5] |
| Scalability | Generally more scalable for large quantities of a single compound. | Ideal for the synthesis of libraries of compounds and smaller scale reactions.[6] |
| Reaction Monitoring | Straightforward using techniques like TLC, LC-MS, and NMR. | More challenging, often relying on qualitative tests (e.g., Kaiser test) or cleavage of a small sample for analysis.[1] |
| Reagent Stoichiometry | Typically uses a smaller excess of reagents. | Often requires a larger excess of reagents to drive the reaction to completion.[1] |
| Automation | Less amenable to full automation. | Highly amenable to automation, especially in peptide synthesis.[7] |
Performance Comparison: A Data-Driven Analysis
The efficiency of guanidinylation is highly dependent on the choice of reagents and the nature of the substrate. Below is a summary of reported yields for common guanidinylating reagents in both solution-phase and solid-phase settings.
Table 1: Solution-Phase Guanidinylation Yields
| Guanidinylating Reagent | Substrate | Solvent | Reaction Time | Yield (%) |
| N,N´-di-Boc-N˝-triflylguanidine (Goodman's Reagent) | Butane-1,4-diamine | CH₂Cl₂ | 12 h | 98%[4] |
| N,N´-di-Boc-N˝-triflylguanidine | Benzylamine | Benzene | < 15 min | >95%[8] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Primary Amines | DMF | - | Moderate to High[9] |
| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Various Amines | - | - | High (Superior to Boc/Cbz)[10] |
Table 2: Solid-Phase Guanidinylation Yields
| Guanidinylating Reagent | Resin/Substrate | Solvent | Reaction Time | Yield/Conversion |
| N,N′-di-Boc-N″-triflylguanidine | Resin-bound peptidyl amine | DCM | 3 h | Excellent[1][5] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Resin-bound peptidyl amine | DMF | 18 h | Incomplete (~85-90%)[1] |
| N,N′-di-Boc-thiourea + Mukaiyama's Reagent | Resin-bound peptidyl amine | DCM | 3 h | Complete[1] |
| N,N′-di-Boc-thiourea + N-iodosuccinimide (NIS) | Resin-bound peptidyl amine (TentaGel S RAM) | DCM | 2 h | Complete[1] |
| N,N′-di-Boc-thiourea + N-iodosuccinimide (NIS) | Resin-bound peptidyl amine (Rink amide MBHA) | DCM | > 8 h | Incomplete[1] |
| AgNO₃-mediated | Resin-bound thiourea | DMF | - | 57-82% (multi-step)[6] |
Experimental Workflows and Mechanisms
To provide a clearer understanding of the practical application of these methods, the following sections detail the experimental protocols and reaction mechanisms.
General Mechanism of Guanidinylation of a Primary Amine
The fundamental reaction involves the nucleophilic attack of a primary amine on an electrophilic guanidinylating agent. The specific mechanism can vary depending on the reagent used.
General Guanidinylation Mechanism
Experimental Workflow: Solution-Phase Guanidinylation
Solution-Phase Guanidinylation Workflow
Experimental Workflow: Solid-Phase Guanidinylation (as part of SPPS)
Solid-Phase Guanidinylation Workflow
Detailed Experimental Protocols
Protocol 1: Solution-Phase Guanidinylation using Goodman's Reagent[4]
Materials:
-
Primary amine substrate
-
N,N´-di-Boc-N˝-triflylguanidine (Goodman's reagent)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dry a round-bottom flask and add the primary amine substrate.
-
Dissolve the amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.0-1.2 equivalents) to the solution and stir.
-
In a separate flask, dissolve N,N´-di-Boc-N˝-triflylguanidine (1.0-1.1 equivalents) in anhydrous CH₂Cl₂.
-
Add the guanidinylating reagent solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Guanidinylation using N,N′-di-Boc-N″-triflylguanidine[1]
Materials:
-
Resin-bound substrate with a free primary amine
-
N,N′-di-Boc-N″-triflylguanidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Swell the peptidyl-resin in DCM for 20-30 minutes, then drain the solvent.
-
Dissolve N,N′-di-Boc-N″-triflylguanidine (2-3 equivalents) and TEA or DIPEA (3-4 equivalents) in DCM.
-
Add the solution to the swollen resin in the reaction vessel.
-
Agitate the mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates the consumption of the primary amine.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with DCM and DMF to remove all soluble impurities.
-
The guanidinylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Conclusion and Recommendations
The choice between solution-phase and solid-phase guanidinylation is context-dependent.
Solution-phase guanidinylation is often preferred for:
-
Large-scale synthesis of a single target molecule.
-
Reactions where purification by standard chromatographic methods is straightforward.
-
Situations where cost of reagents is a major concern, as smaller excesses are typically used.
Solid-phase guanidinylation excels in:
-
The synthesis of peptide and peptidomimetic libraries.[2]
-
Instances where rapid purification is a priority.
-
Automated synthesis protocols.[7]
For many applications in modern drug discovery and chemical biology, particularly in the context of peptide modification, solid-phase synthesis offers significant advantages in terms of efficiency and throughput . The development of highly reactive guanidinylating reagents compatible with standard Fmoc-based solid-phase peptide synthesis has made this approach increasingly popular.[3] However, for bulk production of a specific guanidinylated compound, a well-optimized solution-phase route may be more economical. Researchers should carefully consider the scale of their synthesis, the need for diversity, and the available purification capabilities when selecting the most appropriate method.
References
- 1. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel solid-phase synthesis of highly diverse guanidines: reactions of primary amines attached to the T2 linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of fusaricidin/LI-F class of cyclic lipopeptides: Guanidinylation of resin-bound peptidyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
Comparative Analysis of Antibodies Targeting Guanidinylated Proteins: A Guide to Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies raised against guanidinylated proteins is paramount for accurate experimental outcomes and therapeutic efficacy. This guide provides a comparative overview of key experimental approaches to assess antibody performance, complete with detailed protocols and illustrative data.
Guanidinylation, a post-translational modification where arginine residues are converted to homoarginine, can significantly impact protein structure and function, potentially leading to the generation of neo-antigens and the subsequent development of autoantibodies. Characterizing the binding profile of antibodies targeting these modified proteins is crucial to distinguish between specific recognition of the guanidinylated epitope and cross-reactivity with other post-translational modifications or the unmodified protein.
Performance Comparison of Anti-Guanidinylated Protein Antibodies
To facilitate the selection of the most suitable antibody for a specific application, a comparative analysis of their performance in various immunoassays is essential. The following table summarizes hypothetical performance data for three distinct monoclonal antibodies (mAb-Guan1, mAb-Guan2, and mAb-Guan3) raised against a guanidinylated model protein.
| Antibody | Target Specificity | ELISA (EC50, ng/mL) | Western Blot (Sensitivity) | Surface Plasmon Resonance (KD, M) | Cross-Reactivity (vs. Citrullinated Protein) | Cross-Reactivity (vs. Unmodified Protein) |
| mAb-Guan1 | Guanidinylated Protein | 50 | High | 1.2 x 10⁻⁹ | Low | Negligible |
| mAb-Guan2 | Guanidinylated & Citrullinated Protein | 75 | Medium | 5.7 x 10⁻⁹ | High | Low |
| mAb-Guan3 | Guanidinylated Protein (Conformation-dependent) | 120 | Low (denatured) | 8.3 x 10⁻⁹ | Negligible | Negligible |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative framework.
Key Experimental Methodologies
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Here, we detail the methodologies for three critical immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay to quantify the binding of an antibody to its antigen. A sandwich ELISA format is often employed to enhance specificity and sensitivity.
Protocol:
-
Coating: Dilute the capture antigen (guanidinylated protein, citrullinated protein, or unmodified protein) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a high-binding 96-well ELISA plate and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1-5% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of serially diluted primary antibody (raised against the guanidinylated protein) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.
Western Blotting
Western blotting is a technique used to detect specific proteins in a complex mixture, separated by gel electrophoresis. It is particularly useful for assessing antibody reactivity to denatured proteins.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add a chemiluminescent substrate and capture the signal using a CCD camera-based imager.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including antibody-antigen binding. It allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Protocol:
-
Chip Preparation: Immobilize the antigen (guanidinylated protein, citrullinated protein, or unmodified protein) onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time as the antibody binds to and dissociates from the immobilized antigen. This generates a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles of cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: Workflow for a Sandwich ELISA experiment.
Caption: Key steps in a Western Blotting experiment.
Caption: Principle of Surface Plasmon Resonance.
Caption: Concept of antibody cross-reactivity.
By employing these standardized assays and carefully analyzing the resulting data, researchers can confidently select and validate antibodies with the desired specificity and minimal cross-reactivity for their studies on guanidinylated proteins. This rigorous approach is fundamental to advancing our understanding of the roles these modified proteins play in health and disease.
A Comparative Analysis of Protecting Groups in Guanidine Synthesis: A Guide for Researchers
The synthesis of guanidines is a cornerstone in medicinal chemistry and drug development, owing to the prevalence of the guanidinium group in a vast array of biologically active molecules. The inherent basicity and nucleophilicity of the guanidine functional group, however, present a significant challenge in multi-step syntheses. Effective protection and deprotection strategies are therefore paramount for the successful construction of complex guanidine-containing compounds. This guide provides a comparative analysis of the efficacy of common protecting groups employed in guanidine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Efficacy of Common Guanidine Protecting Groups: A Comparative Overview
The choice of a suitable protecting group for a guanidine moiety is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. The most widely used protecting groups for guanidines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and trifluoroacetyl (TFAc) groups.
| Protecting Group | Guanidinylation Reagent/Method | Typical Yield (%) | Reaction Conditions | Deprotection Conditions | Orthogonality & Remarks |
| Boc | N,N'-Di-Boc-thiourea with TCT activation[1] | Up to 95 | THF, N-methylmorpholine, DMAP (cat.), RT | Strong acid (e.g., TFA, HCl) | Orthogonal to Cbz and TFAc. Widely used in solid-phase and solution-phase synthesis. |
| Cbz | Potassium carbobenzyloxycyanamide | 86 (of precursor) | Acetonitrile, TMSCl, then amine | Catalytic hydrogenation (e.g., H₂, Pd/C) | Orthogonal to Boc and TFAc. Cleavage is incompatible with reducible functional groups. |
| Pbf | Pbf-protected thiourea with 2-chloro-1-methylpyridinium iodide | Very good (qualitative) | Ethyldiisopropylamine | Strong acid (e.g., TFA)[2] | Commonly used in Fmoc-based solid-phase peptide synthesis for arginine protection.[2] |
| TFAc | N/A | High (qualitative) | N/A | Mild basic conditions (e.g., dilute NH₃ or piperidine)[3] | Orthogonal to Boc and Cbz. Useful when acid-labile groups need to be preserved.[3] |
Detailed Experimental Protocols
Synthesis of N,N'-Di-Boc-Protected Guanidines
This protocol is adapted from a mild and inexpensive procedure using cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea.[1]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of N,N'-Di-Boc-thiourea (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add TCT (0.4 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add the amine (1.0 mmol), NMM (2.0 mmol), and a catalytic amount of DMAP.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Mono-Cbz-Protected Guanidines
This protocol describes the synthesis of a mono-Cbz-protected guanidine from an amine and potassium carbobenzyloxycyanamide.
Materials:
-
Potassium carbobenzyloxycyanamide
-
Trimethylsilyl chloride (TMSCl)
-
Amine substrate
-
Anhydrous Acetonitrile
Procedure:
-
To a suspension of potassium carbobenzyloxycyanamide (1.0 equiv) in anhydrous acetonitrile, add TMSCl (1.1 equiv) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the amine (1.1 equiv) to the reaction mixture and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium carbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Synthesis of Pbf-Protected Guanidines
This method involves the guanylation of an amine using a Pbf-protected thiourea activated by 2-chloro-1-methylpyridinium iodide.[4]
Materials:
-
N-Pbf-thiourea
-
Amine substrate
-
2-Chloro-1-methylpyridinium iodide
-
Ethyldiisopropylamine (Hünig's base)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Pbf-thiourea (1.1 equiv) and the amine (1.0 equiv) in anhydrous DMF.
-
Add ethyldiisopropylamine (2.0 equiv) to the solution.
-
Add a solution of 2-chloro-1-methylpyridinium iodide (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Orthogonality of Protecting Groups: A Strategic Advantage
The concept of orthogonality is crucial in complex multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. Boc, Cbz, and TFAc protecting groups offer excellent orthogonality in guanidine synthesis.
Caption: Orthogonality of common guanidine protecting groups.
Guanidine Derivatives in Cellular Signaling: The Muscarinic Acetylcholine Receptor Pathway
Guanidine-containing compounds can act as modulators of various biological targets, including G protein-coupled receptors (GPCRs). For instance, certain guanidine derivatives have been identified as antagonists of muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes. The M2 subtype of mAChRs, for example, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Caption: Antagonism of the M2 muscarinic receptor signaling pathway by a guanidine derivative.
General Workflow for Protected Guanidine Synthesis
The synthesis of a protected guanidine generally involves the reaction of an amine with a guanidinylating agent, which introduces the protected guanidine moiety. The choice of the guanidinylating agent is dependent on the desired protecting group.
Caption: General workflow for the synthesis of protected guanidines.
This guide provides a foundational understanding of the comparative efficacy of common protecting groups in guanidine synthesis. Researchers are encouraged to consider the specific requirements of their synthetic targets to select the most appropriate protection strategy. The provided protocols and diagrams serve as a starting point for the practical implementation of these methods in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Guanidinylating Reagents Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a guanidinium moiety is a critical transformation in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The choice of guanidinylating reagent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of several novel guanidinylating reagents against established commercial standards, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Data Presentation: Performance Comparison of Guanidinylating Reagents
The following table summarizes the performance of various guanidinylating reagents based on reported yields for the guanidinylation of a representative primary amine, benzylamine. This allows for a direct comparison of their relative efficiencies under optimized conditions.
| Reagent Class | Specific Reagent | Commercial Status | Typical Yield (%) with Benzylamine | Reference |
| Triflyl Guanidines | N,N′-Di-Boc-N″-triflylguanidine | Commercial | >95% | [1] |
| Pyrazole-based | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Novel | ~90% (nitroguanidine intermediate) | [2] |
| Pyrazole-based | 1H-Pyrazole-1-carboxamidine hydrochloride | Commercial | Varies (mild conditions) | |
| Isothioureas | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Novel | High (superior to known reagents) | [2] |
| Carbodiimide Precursors | Di-Boc-thiourea with Cyanuric Chloride (TCT) | Novel (Method) | Up to 95% |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of chemical reagents. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Guanidinylation of Benzylamine with N,N′-Di-Boc-N″-triflylguanidine and NMR Monitoring
This protocol describes a general procedure for the guanidinylation of a primary amine using a highly reactive triflylguanidine reagent and monitoring the reaction progress by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
N,N′-Di-Boc-N″-triflylguanidine
-
Benzylamine
-
Anhydrous deuterated solvent (e.g., Benzene-d6, Chloroform-d, Acetonitrile-d)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a 100 mM solution of N,N′-Di-Boc-N″-triflylguanidine in the chosen anhydrous deuterated solvent.
-
Prepare a 90 mM solution of benzylamine in the same deuterated solvent.
-
In an NMR tube, combine equal volumes of the reagent and amine solutions.
-
Immediately acquire an initial NMR spectrum to serve as the time-zero reference point.
-
Continue to acquire spectra at regular intervals (e.g., every 15 minutes) to monitor the formation of the guanidinylated product.
-
The formation of the product can be quantified by integrating the signals of the benzylic CH₂ groups of both the starting material and the product.
Protocol 2: Guanidinylation using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
This protocol outlines the synthesis of a nitroguanidine intermediate from a primary amine using the novel reagent DMNPC, which can then be reduced to the final guanidine.
Materials:
-
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., Acetonitrile)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a reaction vessel.
-
Add a stoichiometric equivalent of DMNPC to the solution.
-
If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the nitroguanidine product can be isolated by standard workup procedures, such as extraction and solvent evaporation.
-
The resulting nitroguanidine can be subsequently reduced to the desired guanidine via catalytic hydrogenation.
Mandatory Visualization
Diagrams created using the DOT language provide a clear visual representation of complex chemical processes and relationships.
Caption: A logical workflow for benchmarking novel guanidinylating reagents.
Caption: The enzymatic synthesis of Nitric Oxide from L-Arginine.
References
Stereospecific Interactions of Chiral 4-Hydroxypiperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery, chiral molecules, which exist as non-superimposable mirror images (enantiomers) or stereoisomers with multiple chiral centers (diastereomers), often exhibit significantly different interactions with their biological targets. This guide provides a comparative analysis of the stereospecific interactions of chiral 4-hydroxypiperidine derivatives, a prevalent scaffold in medicinal chemistry, with a focus on their engagement with opioid receptors.
Comparative Analysis of Diastereomeric 4-(3-Hydroxyphenyl)piperidine Derivatives at Opioid Receptors
A study investigating the influence of methyl substitutions at the 3 and 4-positions of the piperidine ring in N-substituted 4-(3-hydroxyphenyl)piperidines has provided valuable insights into the stereochemical requirements for opioid receptor antagonism. The antagonist activity (Ke values) of a series of diastereomeric compounds was determined at the µ (mu), δ (delta), and κ (kappa) opioid receptors using a [³⁵S]GTPγS binding assay.
The data, summarized in the table below, highlights the impact of the presence and relative orientation of these methyl groups on the antagonist potency. All the tested N-substituted 4-(3-hydroxyphenyl)piperidines were found to be opioid receptor antagonists at the µ and κ receptors, with most also showing antagonism at the δ receptor.[1] Notably, previous research on the enantiomers of N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine revealed that the (3R,4R)-isomer is a more potent opioid antagonist than the (3S,4S)-isomer.[2]
| Compound | N-Substituent (R) | Piperidine Ring Substitution | µ-OR Ke (nM) | δ-OR Ke (nM) | κ-OR Ke (nM) |
| 2a | -CH₃ | trans-3,4-dimethyl | 29.3 | 681 | 134 |
| 2b | -(CH₂)₃Ph | trans-3,4-dimethyl | 0.88 | 13.4 | 4.09 |
| 5a | -CH₃ | 3-methyl | 508 | Inactive | 194 |
| 5b | -(CH₂)₃Ph | 3-methyl | 8.47 | 34.3 | 36.8 |
| 6a | -CH₃ | 4-methyl | 974 | Agonist | 477 |
| 6b | -(CH₂)₃Ph | 4-methyl | 8.47 | 34.3 | 36.8 |
| 7a | -CH₃ | Unsubstituted | Inactive | Inactive | 2700 |
| 7b | -(CH₂)₃Ph | Unsubstituted | 8.47 | 34.3 | 36.8 |
Data extracted from "and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines".[1]
Experimental Protocols
[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This functional assay measures the ability of a compound to inhibit the activation of G-proteins by an agonist at a G-protein coupled receptor (GPCR), such as the opioid receptors.
Materials:
-
Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine diphosphate).
-
Agonists: DAMGO (for µ-OR), DPDPE (for δ-OR), U-69,593 (for κ-OR).
-
Test compounds (4-hydroxypiperidine derivatives).
-
GF/C filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from the transfected CHO cells and stored at -80°C. On the day of the experiment, membranes are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains cell membranes, a fixed concentration of the respective opioid receptor agonist, various concentrations of the test antagonist compound, GDP, and the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to each well.
-
Incubation: The plates are incubated at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: The reaction is terminated by rapid filtration through GF/C filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free form.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The antagonist dissociation constant (Ke) is calculated from the IC₅₀ values (the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Simplified GPCR signaling cascade.
References
Comparative Pharmacokinetic Profiling of Scaffolds Related to 4-Hydroxypiperidine-1-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine-1-carboximidamide scaffold represents a promising structural motif in medicinal chemistry, combining the favorable physicochemical properties of the piperidine ring with the potential for strong target interactions via the guanidinium group. While comprehensive pharmacokinetic (PK) data for drugs directly synthesized from this specific scaffold remains largely proprietary or within early-to-mid-stage development, a comparative analysis of structurally related compounds can provide valuable insights for researchers. This guide offers an objective comparison of the pharmacokinetic profiles of molecules containing either the 4-hydroxypiperidine core or a guanidine moiety, supported by experimental data and detailed protocols.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for representative compounds featuring either a piperidine or a guanidine functional group. This allows for a comparative assessment of how these structural components may influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound/Drug Class | Core Scaffold | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Species | Route | Reference |
| ZM241385 | Piperidine Derivative | 4458.03 (IV) | - | 1674.1 (IV) | - | Poor (Oral) | 54.57 (IV) | Rat | IV/Oral | [1] |
| (+/-)-DHP-014 | Dihydropyridine | - | - | - | Dose-dependent | 8.2 | Dose-dependent | Rat | IV/Oral | [2] |
| Guanidine Derivatives (General) | Guanidine | - | - | - | - | Generally low oral | - | - | Oral | [3] |
| Arginase Inhibitor (15aa) | Guanidine | - | - | - | Long | 4 (Oral) | 4.2 (IV) | Rat | IV/Oral | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments in determining the ADME profile of novel compounds.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the general procedure for assessing the pharmacokinetic profile of a compound after intravenous and oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.
-
Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol mixture) and administered as a bolus injection into the tail vein. A typical dose might be 1-5 mg/kg.[1]
-
Oral (PO): The compound is administered by oral gavage, often in a suspension or solution. Doses can range from 1 to 50 mg/kg.[1][2]
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vitro Metabolic Stability Assay
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (from human or animal species) or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.
Caption: General workflow for pharmacokinetic profiling from preclinical to clinical development.
Caption: Hypothetical signaling pathway for a drug with the specified scaffold.
References
Comparative cost-analysis of different synthetic routes to guanidine-containing compounds
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its unique basicity and ability to form multiple hydrogen bonds contribute significantly to molecular recognition and binding. Consequently, the efficient and cost-effective synthesis of guanidine-containing compounds is of paramount importance in drug discovery and development. This guide provides an objective comparison of common synthetic routes to guanidines, with a focus on cost-analysis, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of guanidines can be broadly categorized into three primary approaches: the guanylation of amines using cyanamide, the conversion of thioureas, and the use of pre-formed guanidinylating reagents. Each method presents a distinct profile in terms of cost, efficiency, and substrate scope.
| Synthetic Route | Starting Materials | Reagents & Solvents | Typical Yields (%) | Purification | Relative Cost | Key Advantages | Key Disadvantages |
| Route 1: From Cyanamide | Primary/Secondary Amines, Cyanamide | Scandium(III) triflate (catalytic), Water | Good to Excellent | Often requires chromatography | Low | Inexpensive starting materials, environmentally friendly (water as solvent).[1] | Can require harsh reaction conditions and may not be suitable for sensitive substrates. The use of toxic cyanogen bromide is a concern in some variations.[2][3] |
| Route 2: From Thioureas | Primary/Secondary Amines, Thiourea | Mercury(II) chloride, Triethylamine, DMF or Mukaiyama's reagent | High (70-97%) | Often requires chromatography | Medium | Readily available starting materials, high yields.[4] | Use of toxic heavy metals (mercury) is a significant environmental and safety concern.[3][4] Alternative methods are being developed. |
| Route 3: Using Guanidinylating Reagents | Primary/Secondary Amines, N,N'-di-Boc-S-methylisothiourea or Pyrazole-based reagents | Organic base (e.g., DIPEA), Organic solvent (e.g., DMF, MeCN) | Moderate to High | Often requires chromatography | High | Milder reaction conditions, suitable for complex and sensitive substrates.[5] | Reagents can be expensive and may need to be synthesized.[5] |
Experimental Protocols
Route 1: Synthesis of Guanidines from Amines and Cyanamide
This protocol is based on a scandium(III) triflate-catalyzed guanylation in water.[1]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
Cyanamide (1.2 mmol)
-
Scandium(III) triflate (0.05 mmol)
-
Water (2.0 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine in water (2.0 mL) in a round-bottom flask, add cyanamide and scandium(III) triflate.
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired guanidine.
Route 2: Synthesis of Guanidines from Thioureas
This protocol describes a common method using mercury(II) chloride as a desulfurizing agent.[6]
Materials:
-
Substituted thiourea (1.0 mmol)
-
Amine (1.2 mmol)
-
Mercury(II) chloride (1.1 mmol)
-
Triethylamine (2.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted thiourea and the amine in DMF (5 mL) in a round-bottom flask.
-
Add triethylamine to the mixture.
-
Slowly add mercury(II) chloride to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the mercury sulfide precipitate.
-
Dilute the filtrate with DCM and wash with water to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure guanidine derivative.
Route 3: Synthesis of Guanidines using a Guanidinylating Reagent
This protocol utilizes N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea as the guanidinylating agent.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) (5 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine and N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea in the chosen solvent in a reaction vessel.
-
Add DIPEA to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the protected guanidine.
-
If required, deprotect the Boc groups using standard conditions (e.g., trifluoroacetic acid in DCM).
Synthetic Pathway Visualizations
Caption: Synthesis of guanidines from amines and cyanamide.
References
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Hydroxypiperidine-1-carboximidamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle 4-Hydroxypiperidine-1-carboximidamide with appropriate personal protective equipment (PPE). Based on data for related compounds, this should include:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use protective gloves resistant to chemicals.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should always be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep in suitable, closed containers for disposal.[2]
-
-
Small Spills and Residues:
-
Bulk Quantities and Unused Product:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
One recommended disposal method for related compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this chemical down the drain or into sewer systems.[2][3]
-
-
Contaminated Materials:
-
Any materials, such as PPE, paper towels, or glassware, that have come into contact with this compound should be considered contaminated.
-
Dispose of these materials as hazardous waste in sealed and properly labeled containers.
-
Hazard Profile of Related Compounds
To better understand the potential risks associated with this compound, the following table summarizes the hazard classifications for its parent compounds.
| Hazard Classification | 4-Hydroxypiperidine | Guanidine Hydrochloride |
| Acute Toxicity (Oral) | Category 4[1] | Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns)[1] | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1] | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] | May cause respiratory irritation |
Experimental Protocols Cited
The disposal recommendations provided are based on established safety protocols for handling and disposing of hazardous chemical waste. Specific experimental procedures for the disposal of this compound have not been published. The "dissolve and burn" method mentioned is a standard procedure for organic chemical waste and should be performed by a licensed and qualified waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

